Technical Documentation Center

6-Fluoroisoquinolin-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Fluoroisoquinolin-1-amine

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Fluoroisoquinolin-1-amine (CAS 1009034-72-3)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Fluorinated Isoquinolines in Modern Drug Discovery The isoquinoline scaffold is a privileged heterocyclic motif fr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Isoquinolines in Modern Drug Discovery

The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity, small atomic size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2]

This guide focuses on 6-Fluoroisoquinolin-1-amine (CAS 1009034-72-3), a key building block in the synthesis of advanced pharmaceutical intermediates. Its unique substitution pattern, featuring a fluorine atom on the benzene ring and an amino group at the 1-position of the isoquinoline core, makes it a valuable synthon for creating novel therapeutics, particularly in the realm of kinase inhibitors.[3][4]

Molecular and Physicochemical Profile

PropertyValueSource
CAS Number 1009034-72-3[5][6]
Molecular Formula C₉H₇FN₂[5]
Molecular Weight 162.16 g/mol [5]
Appearance Expected to be a solidInferred from related compounds[1]
Solubility Expected to have moderate solubility in polar organic solvents like ethanol and methanolInferred from related compounds[1]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1][7]

digraph "6-Fluoroisoquinolin-1-amine" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1];
node [shape=plaintext];
a[label=""];
b[label=""];
c [label=""];
d [label=""];
e [label=""];
f [label=""];
g [label="N"];
h [label=""];
i[label=""];
j [label=""];
k [label="N"];
l [label="F"];
m [label="H"];
n [label="H"];

a -- b[len=1.5]; b -- c [len=1.5]; c -- d [len=1.5]; d -- e [len=1.5]; e -- f [len=1.5]; f -- a[len=1.5]; a -- g [len=1.5]; g -- h [len=1.5]; h -- i[len=1.5]; i -- j [len=1.5]; j -- d [len=1.5]; h -- k [len=1.5]; k -- m [len=1.5]; k -- n [len=1.5]; c -- l [len=1.5];

a[pos="0,1!"]; b[pos="1.3,0.5!"]; c [pos="1.3,-0.5!"]; d [pos="0,-1!"]; e [pos="-1.3,-0.5!"]; f [pos="-1.3,0.5!"]; g [pos="0,2.5!"]; h [pos="1.3,3!"]; i[pos="2.6,2.5!"]; j [pos="2.6,1!"]; k [pos="1.3,4.5!"]; l [pos="2.6,-1!"]; m [pos="0.8,5.5!"]; n [pos="1.8,5.5!"]; }

Caption: Chemical structure of 6-Fluoroisoquinolin-1-amine.

Synthesis and Mechanistic Insights

A robust and versatile method for the synthesis of 1-aminoisoquinolines involves the gold(III)-catalyzed domino reaction of 2-alkynylbenzamides with ammonium acetate.[8][9] This approach is highly relevant for the preparation of 6-Fluoroisoquinolin-1-amine.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

  • Preparation of the 2-alkynylbenzamide precursor: This can be achieved via a Sonogashira coupling of a suitable 2-iodo-4-fluorobenzamide with a terminal alkyne.

  • Gold(III)-catalyzed cyclization: The resulting 2-alkynylbenzamide undergoes a domino reaction with ammonium acetate in the presence of a gold(III) catalyst to yield the final product.

Synthesis_Workflow start 2-iodo-4-fluorobenzamide sonogashira Sonogashira Coupling start->sonogashira alkyne Terminal Alkyne alkyne->sonogashira precursor 2-alkynyl-4-fluorobenzamide sonogashira->precursor gold_catalysis Gold(III)-catalyzed Domino Reaction precursor->gold_catalysis ammonium_acetate Ammonium Acetate ammonium_acetate->gold_catalysis product 6-Fluoroisoquinolin-1-amine gold_catalysis->product

Caption: Proposed synthetic workflow for 6-Fluoroisoquinolin-1-amine.

Detailed Experimental Protocol (Adapted from literature[9][10])

Step 1: Synthesis of 2-alkynyl-4-fluorobenzamide (Precursor)

  • To a solution of 2-iodo-4-fluorobenzamide (1.0 eq) in a suitable solvent (e.g., THF/Et3N), add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add the terminal alkyne (1.2 eq) dropwise and stir the reaction at room temperature until completion (monitored by TLC).

  • Upon completion, filter the reaction mixture through Celite and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-alkynyl-4-fluorobenzamide.

Step 2: Gold(III)-catalyzed Synthesis of 6-Fluoroisoquinolin-1-amine

  • To a solution of the 2-alkynyl-4-fluorobenzamide (1.0 eq) in acetonitrile, add ammonium acetate (3.0 eq).

  • Add NaAuCl₄·2H₂O (0.05 eq) and AgSbF₆ (0.05 eq) to the mixture.

  • Heat the reaction mixture at 85 °C under an argon atmosphere until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 6-Fluoroisoquinolin-1-amine.

Rationale behind experimental choices:

  • Catalyst System: The combination of a palladium catalyst and a copper co-catalyst in the Sonogashira coupling is a well-established and efficient system for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.

  • Gold(III) Catalyst: Gold(III) salts are effective Lewis acids that catalyze the cyclization of the alkynylbenzamide. The silver salt is added to abstract the chloride from the gold precursor, generating a more active cationic gold species.[8]

  • Ammonium Acetate: This serves as the nitrogen source for the formation of the 1-amino group.

  • Solvent and Temperature: Acetonitrile is a suitable polar aprotic solvent for this transformation, and the elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the isoquinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the amino group. The protons on the benzene ring will likely appear as complex multiplets due to fluorine-proton coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be in the typical range of 110-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-N stretching, and C-F stretching, as well as absorptions corresponding to the aromatic C-H and C=C bonds of the isoquinoline core.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 162.16, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as HCN or HF.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The 6-Fluoroisoquinolin-1-amine scaffold is of significant interest in the development of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Rho-associated coiled-coil containing protein kinase (ROCK) Inhibitors

One of the key applications of isoquinoline-based compounds is in the development of ROCK inhibitors.[1][4] The ROCK signaling pathway is involved in regulating cell shape, motility, and contraction. Inhibition of ROCK has shown therapeutic potential in cardiovascular diseases, neurodegenerative disorders, and cancer. The 1-aminoisoquinoline moiety can act as a hinge-binding motif, interacting with the ATP-binding site of the kinase. The fluorine atom at the 6-position can enhance binding affinity and improve pharmacokinetic properties.

Kinase_Inhibition cluster_kinase Kinase Active Site inhibitor 6-Fluoroisoquinolin-1-amine Derivative binding_site ATP Binding Site inhibitor->binding_site Binds to kinase Kinase (e.g., ROCK) inhibition Inhibition of Phosphorylation kinase->inhibition Leads to atp ATP atp->binding_site Blocked cellular_response Modulation of Cellular Response inhibition->cellular_response

Caption: Mechanism of kinase inhibition by a 6-Fluoroisoquinolin-1-amine derivative.

Safety and Handling

Disclaimer: A specific Safety Data Sheet (SDS) for 6-Fluoroisoquinolin-1-amine was not available. The following information is based on general guidelines for handling similar amino-isoquinoline compounds.[3][4]

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[3]

  • Ingestion and Inhalation: Avoid ingestion and inhalation of dust or vapors.[1]

First Aid Measures:

  • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[3]

  • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Inhalation: If inhaled, move the person to fresh air and keep them in a position comfortable for breathing.

  • Ingestion: If swallowed, seek immediate medical attention.

Storage and Disposal:

  • Store in a tightly sealed container in a cool, dry place.

  • Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

6-Fluoroisoquinolin-1-amine is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant potential in drug discovery. Its strategic design, incorporating both a fluorine atom and a primary amine on the isoquinoline core, makes it an attractive starting material for the development of novel kinase inhibitors and other therapeutic agents. The synthetic route via gold(III)-catalyzed cyclization of 2-alkynylbenzamides offers an efficient and adaptable method for its preparation. While further experimental data on its spectroscopic and safety profiles are needed, the information presented in this guide provides a solid foundation for researchers and scientists working with this important chemical entity.

References

  • Zia, R., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals, 16(8), 1162. [Link]

  • LibreTexts Chemistry. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]

  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate. Retrieved from [Link]

  • Long, Y., She, Z., Liu, X., & Chen, Y. (2013). Synthesis of 1-aminoisoquinolines by gold(III)-mediated domino reactions from 2-alkynylbenzamides and ammonium acetate. The Journal of Organic Chemistry, 78(6), 2579–2588. [Link]

  • Zhao, X., Wang, G., & Hashmi, A. S. K. (2024). Gold catalysis in quinoline synthesis. Chemical Communications, 60(53), 6999-7016. [Link]

  • Wang, C.-Y., et al. (2021). One-Pot Cascade Synthesis of Isoquinolinone-Fused Quinoxalines Through Sequential Rh(III)/Pd(II) Catalysis. Advanced Synthesis & Catalysis, 363(17), 4247-4252. [Link]

  • Li, Y., et al. (2022). Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation. Molecules, 27(24), 8913. [Link]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline. In NIST Chemistry WebBook. Retrieved from [Link]

  • Alchem.Pharmtech. (n.d.). CAS 1009034-72-3 | 6-fluoroisoquinolin-1-amine. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 6-Fluoroisoquinolin-1-amine: Melting Point and Solubility Analysis

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The strategic introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and target-binding affinity. Consequently, fluorinated isoquinoline derivatives, such as 6-Fluoroisoquinolin-1-amine, represent a promising class of compounds for modern drug discovery programs. Analogs such as 6-aminoisoquinolines are recognized as crucial intermediates in the synthesis of kinase inhibitors for treating a range of diseases, including cancer and glaucoma.[1][2] Other isomers, like 7-Fluoroisoquinolin-1-amine and 6-Fluoroisoquinolin-3-amine, are also key intermediates in the development of kinase inhibitors.[3][4] Furthermore, related structures like 8-fluoroisoquinolin-1-amine are utilized in the synthesis of dual serotonin-norepinephrine reuptake inhibitors.[5]

While the synthetic potential of 6-Fluoroisoquinolin-1-amine is clear, its journey from a promising chemical entity to a viable drug candidate is contingent upon a thorough understanding of its fundamental physical properties. Key among these are its melting point and solubility. These parameters are not mere data points; they are critical determinants of a compound's "drug-like" character, influencing everything from purification and formulation to bioavailability and in vivo efficacy.

This technical guide provides a comprehensive overview of the methodologies for determining the melting point and solubility of novel compounds like 6-Fluoroisoquinolin-1-amine. As specific experimental data for this compound is not widely available in published literature, this document will focus on the established, authoritative protocols and the scientific rationale underpinning these crucial characterization assays.

I. Melting Point Determination: A Measure of Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting range. Therefore, accurate melting point determination is a fundamental indicator of a compound's purity and serves as a preliminary identification tool.

Data Presentation: Interpreting Melting Point
ParameterDescriptionSignificance in Drug Development
Melting Range The temperature range from the first sign of melting (onset) to the complete liquefaction (clear point).A sharp melting range (typically < 2°C) is indicative of high purity. A broad range suggests the presence of impurities or multiple crystalline forms (polymorphs).
Decomposition The observation of darkening, gas evolution, or other changes during melting.Indicates thermal instability of the compound, which can have implications for storage, handling, and formulation.
Experimental Protocol: Capillary Melting Point Determination (USP <741> Method)

The capillary method is a widely accepted and pharmacopeia-referenced technique for determining the melting point of a solid.[6][7] The underlying principle involves heating a small, packed sample in a capillary tube at a controlled rate and visually observing the melting process.

Methodology:

  • Sample Preparation:

    • Ensure the 6-Fluoroisoquinolin-1-amine sample is thoroughly dry and finely powdered to ensure uniform heat distribution.

    • Press the open end of a capillary tube (typically 0.8-1.2 mm internal diameter) into the powdered sample.[6][8]

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The final packed height of the sample should be 2-3 mm.[8][9]

  • Apparatus Setup:

    • Insert the packed capillary tube into the heating block of a melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Measurement:

    • If the approximate melting point is unknown, a rapid preliminary determination can be performed by heating at a faster rate (e.g., 10-20°C per minute).

    • For an accurate measurement, begin heating at a moderate rate until the temperature is about 15-20°C below the expected melting point.[10]

    • Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[9]

    • Record the temperature at which the first droplet of liquid is observed (the onset of melting).

    • Continue heating at the slow rate and record the temperature at which the entire solid phase has turned into a clear liquid (the clear point).[6]

    • The recorded melting range is the interval between the onset and clear points.

Workflow for Melting Point Determination```dot

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Dry and powder the sample prep2 Load into capillary tube (2-3 mm height) prep1->prep2 meas1 Insert capillary into apparatus prep2->meas1 meas2 Heat rapidly for preliminary range meas1->meas2 meas3 Slow heating (1-2°C/min) near melting point meas2->meas3 meas4 Observe and record onset of melting meas3->meas4 meas5 Observe and record clear point meas4->meas5 result1 Report Melting Range meas5->result1 result2 Assess Purity result1->result2

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

The systematic determination of melting point and solubility are indispensable first steps in the physicochemical profiling of a novel drug candidate like 6-Fluoroisoquinolin-1-amine. These properties provide foundational knowledge that guides subsequent stages of drug development, from chemical synthesis and purification to formulation and preclinical testing. Adherence to standardized, rigorous protocols such as those outlined in the USP and OECD guidelines ensures the generation of reliable and reproducible data, which is paramount for making informed decisions in the capital-intensive process of pharmaceutical research and development. While the full therapeutic potential of 6-Fluoroisoquinolin-1-amine is yet to be elucidated, a comprehensive understanding of its physical properties is the critical first step in unlocking its promise.

References

  • MySkinRecipes. 6-Fluoroisoquinolin-3-amine. Available from: [Link]

  • Google Patents. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
  • Google Patents. US8455647B2 - 6-aminoisoquinoline compounds.
  • MySkinRecipes. 7-Fluoroisoquinolin-1-amine. Available from: [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available from: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022-04-07). Available from: [Link]

  • Adam, J., et al. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 2011. Available from: [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. Available from: [Link]

  • ResearchGate. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. (2026-01-06). Available from: [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018-08-31). Available from: [Link]

  • uspbpep.com. <741> MELTING RANGE OR TEMPERATURE. Available from: [Link]

  • MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available from: [Link]

  • Walji, A. M., et al. Discovery of 6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([(18)F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs). Journal of Medicinal Chemistry, 2016. Available from: [Link]

  • University of Toronto. Melting point determination. Available from: [Link]

  • ResearchGate. USP melting point reference standards: Evaluation of parameters that affect the melting point. (2025-08-06). Available from: [Link]

  • OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006-03-23). Available from: [Link]

  • USP. <741> MELTING RANGE OR TEMPERATURE. (2011-12-02). Available from: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09). Available from: [Link]

  • Wikipedia. OECD Guidelines for the Testing of Chemicals. Available from: [Link]

  • University of Colorado Boulder. Mel-Temp Melting Point Apparatus. Available from: [Link]

  • Westlab Canada. Measuring the Melting Point. (2023-05-08). Available from: [Link]

  • Scribd. USP 741 Melting Point or Range. Available from: [Link]

  • Pure. OECD GUIDELINES FOR TESTING CHEMICALS. (2009-09-07). Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • Situ Biosciences. OECD 105 – Water Solubility. Available from: [Link]

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 6-Fluoroisoquinolin-1-amine

This guide serves as an in-depth technical resource for the characterization of 6-Fluoroisoquinolin-1-amine (CAS 1009034-72-3).[1][2] It is designed for medicinal chemists and analytical scientists requiring rigorous str...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for the characterization of 6-Fluoroisoquinolin-1-amine (CAS 1009034-72-3).[1][2] It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this scaffold, which is a critical intermediate in the synthesis of Rho-associated protein kinase (ROCK) inhibitors and other heterocyclic bioisosteres.

Compound Identity & Physicochemical Context[1][3][4][5][6][7][8][9][10][11]

  • IUPAC Name: 6-fluoroisoquinolin-1-amine[1][2][3][4]

  • CAS Number: 1009034-72-3[1][2][5][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    FN
    
    
    [5][3][4]
  • Molecular Weight: 162.16 g/mol [5][3]

  • Physical State: Typically an off-white to pale yellow solid.[1][2]

  • Solubility: Soluble in DMSO, Methanol, and Ethyl Acetate; sparingly soluble in water.

Synthetic Origin & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities may appear. The most common route involves the nucleophilic aromatic substitution (S


Ar)  of 1-chloro-6-fluoroisoquinoline with ammonia.[1][2]
  • Key Impurity A: Unreacted 1-chloro-6-fluoroisoquinoline (Distinct isotopic pattern Cl

    
    /Cl
    
    
    
    in MS).[1][2]
  • Key Impurity B: Hydrolysis product 6-fluoroisoquinolin-1(2H)-one (Amide carbonyl stretch in IR at ~1650 cm

    
    ).[1][2]
    

Mass Spectrometry (MS) Data

Method: Electrospray Ionization (ESI) in Positive Mode.[1][2][6]

ParameterValueInterpretation
[M+H]

163.07 Protonated molecular ion (Base Peak).[1][2]
[M+Na]

185.05Sodium adduct (common in unbuffered solvents).[1][2]
Isotopic Pattern M (100%), M+1 (~10%)Consistent with C

framework. No halogen pattern (Cl/Br) should be visible.[1][2]
Fragmentation

-17 (NH

)
Loss of exocyclic amine (characteristic of 1-aminoisoquinolines).[1][2]
Fragmentation

-20 (HF)
Loss of hydrogen fluoride (confirms F on aromatic ring).[1][2]

Diagnostic Note: The absence of a characteristic M+2 peak (approx. 33% height of M) confirms the complete displacement of the chloro- precursor.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the fluorine atom at position 6 introduces spin-spin coupling (


 and 

)
that splits signals in both proton and carbon spectra.[1][2]
H NMR (400 MHz, DMSO- )
  • Chemical Shift Reference: TMS (0.00 ppm) or DMSO residual peak (2.50 ppm).[1][2]

PositionShift (

ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
NH

7.20 - 7.50 Broad Singlet-Exchangeable with D

O. Broadening due to quadrupole relaxation of N.
H3 6.85 Doublet (d)

Upfield shift due to resonance donation from 1-NH

into the pyridine ring.[1][2]
H4 7.45 Doublet (d)

Typical heteroaromatic doublet.
H5 7.95 dd

,

Deshielded peri-proton. Split by ortho-F and meta-H.
H7 7.35 dt or ddd

,

Shielded by ortho-F. Complex splitting pattern.[1][2]
H8 8.20 dd

,

Most deshielded aromatic signal (peri to N). Split by meta-F.
C NMR (100 MHz, DMSO- )

The carbon spectrum is dominated by C-F coupling.[1][2]

  • C6 (ipso):

    
     ppm.[1][2] Appears as a doublet  with 
    
    
    
    Hz.[1][2]
  • C5 (ortho):

    
     ppm.[1][2] Doublet with 
    
    
    
    Hz.[1][2]
  • C7 (ortho):

    
     ppm.[1][2] Doublet with 
    
    
    
    Hz.[1][2]
  • C1 (amino-substituted):

    
     ppm.[1][2] Singlet (or weak doublet if long-range coupling exists).[1][2]
    
  • C8 (meta):

    
     ppm.[1][2] Doublet with 
    
    
    
    Hz.[1][2]
F NMR (376 MHz, DMSO- )
  • Signal: Single peak at

    
     to 
    
    
    
    ppm
    .[1][2]
  • Multiplicity: Technically a quartet or multiplet due to coupling with H5, H7, and H8, but often appears as a broad singlet if proton decoupling is not applied.

Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) or KBr Pellet.[1][2]

Wavenumber (cm

)
Functional GroupMode
3450, 3320 Primary Amine (-NH

)
N-H Asymmetric & Symmetric Stretch (Doublet).[1][2]
1625 Isoquinoline RingC=N Stretching (Aromatic).[1][2]
1580, 1490 Aromatic SkeletonC=C Ring Breathing.
1210 - 1180 Aryl FluorideC-F Stretching (Strong band).[1][2]
830 Aromatic SubstitutionC-H Out-of-plane bend (isolated/adjacent hydrogens).[1][2]

Experimental Workflow & Validation Logic

The following diagram outlines the logical flow for synthesizing and validating 6-Fluoroisoquinolin-1-amine, ensuring the exclusion of common by-products.

G Start Starting Material: 1-Chloro-6-fluoroisoquinoline Reaction Reaction: NH3 (aq) / EtOH or NH4OAc 140°C, Sealed Tube Start->Reaction Workup Workup: Extract w/ EtOAc Wash w/ Brine Reaction->Workup Crude Crude Product Workup->Crude TLC TLC Analysis (Hex/EtOAc 1:1) Look for polar spot (Rf ~0.3) Crude->TLC ImpurityCheck Impurity Check (IR/MS) Is M+ = 164 present (Hydrolysis)? Is M+ = 181 present (Chloride)? Crude->ImpurityCheck Purification Purification: Recrystallization (EtOH) or Flash Column ImpurityCheck->Purification If impurities detected Final Final Characterization 6-Fluoroisoquinolin-1-amine (>98% Purity) ImpurityCheck->Final If clean Purification->Final

Figure 1: Synthesis and characterization workflow for 6-Fluoroisoquinolin-1-amine.

Protocol: Sample Preparation for NMR

To ensure the resolution of the specific couplings described above:

  • Solvent: Use DMSO-

    
      (0.6 mL).[1][2] CDCl
    
    
    
    may cause the NH
    
    
    protons to broaden excessively or disappear due to exchange.
  • Concentration: Dissolve 5-10 mg of the solid.

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (NH

    
    Cl) from the synthesis, which can distort the baseline.
    

References

  • Vertex Pharmaceuticals. Methods for the preparation of 6-aminoisoquinoline.[1][2] U.S. Patent 9,840,468.[1] Available at: [1][2]

  • Royal Society of Chemistry. Supporting Information: Synthesis of fluorinated isoquinolines.[1] Available at: [Link][1][2][6][7][8][9][10]

Sources

Exploratory

Potential therapeutic targets of 6-Fluoroisoquinolin-1-amine

An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-Fluoroisoquinolin-1-amine Abstract 6-Fluoroisoquinolin-1-amine emerges from a privileged class of heterocyclic compounds—isoquinoline alkaloids—which...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-Fluoroisoquinolin-1-amine

Abstract

6-Fluoroisoquinolin-1-amine emerges from a privileged class of heterocyclic compounds—isoquinoline alkaloids—which have historically yielded a multitude of therapeutic agents.[1][2] While direct pharmacological data on this specific molecule is nascent, its structural alerts, coupled with the extensive bioactivity profile of related analogs, provide a fertile ground for target exploration. This guide synthesizes current knowledge on isoquinoline derivatives to logically deduce and experimentally validate the most promising therapeutic targets for 6-Fluoroisoquinolin-1-amine. We will delve into the mechanistic rationale for prioritizing certain target classes, provide detailed protocols for their validation, and present a strategic workflow for advancing this compound from a chemical entity to a potential therapeutic lead.

Introduction: The Isoquinoline Scaffold as a Foundation for Drug Discovery

The isoquinoline framework is a recurring motif in a vast array of natural products and synthetic molecules, demonstrating a broad spectrum of pharmacological activities.[3][4][5] These activities span from anticancer and antimicrobial to anti-inflammatory and neurological applications.[2][3][4] The versatility of the isoquinoline core lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and target engagement. The introduction of a fluorine atom at the 6-position, as in 6-Fluoroisoquinolin-1-amine, is a strategic modification known to enhance metabolic stability, bioavailability, and target binding affinity.[6]

Deduced Potential Therapeutic Target Classes

Based on the established activities of structurally similar isoquinoline-1-amine derivatives, we can hypothesize several high-probability target classes for 6-Fluoroisoquinolin-1-amine.

Protein Kinases: A Prominent Target Family

The most compelling evidence points towards protein kinases as a primary target class. Several fluorinated isoquinoline-amine derivatives are highlighted as key intermediates in the synthesis of kinase inhibitors for cancer therapy.[6][7]

  • Rho-associated protein kinase (ROCK): Fragment-based screening has explicitly identified 6-substituted isoquinolin-1-amine derivatives as inhibitors of ROCK-I.[8][9] ROCK kinases are crucial regulators of the actin cytoskeleton and are implicated in cardiovascular diseases, cancer, and neurodegenerative disorders.

  • Other Kinases: The broader family of kinases remains a rich area for investigation, given the prevalence of the isoquinoline scaffold in numerous kinase inhibitor discovery programs.

Neurotransmitter Transporters

Certain fluorinated isoquinoline amines are utilized in the synthesis of dual serotonin-norepinephrine reuptake inhibitors.[10] This suggests that 6-Fluoroisoquinolin-1-amine could potentially interact with monoamine transporters, making it a candidate for development in mood disorders and other neurological conditions.

Bacterial Topoisomerases

The structural similarity of the isoquinoline core to quinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV, suggests a potential antibacterial application.[11] Isoquinoline derivatives have demonstrated antibacterial properties against Gram-positive pathogens.[12]

Experimental Validation of Therapeutic Targets

A systematic and rigorous experimental cascade is essential to validate these putative targets.

Initial Broad-Spectrum Screening

A high-throughput screening approach against a diverse panel of kinases and a neurotransmitter transporter panel is the recommended starting point. This will provide a broad overview of the compound's selectivity profile.

Table 1: Representative Kinase and Transporter Panels for Initial Screening

Target ClassRepresentative TargetsAssay Principle
Protein Kinases ROCK1, ROCK2, Aurora A, Aurora B, VEGFR2, EGFR, PDGFR, AblIn vitro radiometric or fluorescence-based kinase activity assay
Neurotransmitter Transporters SERT, NET, DATRadioligand binding assay
Detailed Protocol: In Vitro Kinase Inhibition Assay (IMAP-based)

This protocol outlines a fluorescence polarization (FP)-based assay to quantify the inhibitory activity of 6-Fluoroisoquinolin-1-amine against a specific kinase, such as ROCK1.

Materials:

  • Recombinant human ROCK1 enzyme

  • Fluorescein-labeled peptide substrate

  • ATP

  • IMAP™ Progressive Binding Reagent

  • Assay Buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM MgCl₂, 0.1% BSA, 0.05% NaN₃)

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 6-Fluoroisoquinolin-1-amine in DMSO. Create a dilution series in assay buffer.

  • Assay Setup:

    • Add 2.5 µL of the compound dilution to the assay wells.

    • Add 2.5 µL of the ROCK1 enzyme solution (pre-diluted in assay buffer).

    • Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 5 µL of a solution containing the peptide substrate and ATP (at its Km concentration for ROCK1).

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Stop Reaction & Develop Signal: Add 15 µL of the IMAP™ Progressive Binding Reagent.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Workflow for Target Validation

The following diagram illustrates a logical workflow for validating the potential therapeutic targets of 6-Fluoroisoquinolin-1-amine.

Target_Validation_Workflow cluster_0 Initial Screening cluster_1 Hit Confirmation & Potency cluster_2 Cellular & Functional Assays cluster_3 In Vivo Proof of Concept Broad Kinase Panel Broad Kinase Panel IC50 Determination IC50 Determination Broad Kinase Panel->IC50 Determination Identified Hits Transporter Panel Transporter Panel Transporter Panel->IC50 Determination Identified Hits Antibacterial Screen Antibacterial Screen MIC Determination MIC Determination Antibacterial Screen->MIC Determination Identified Hits Binding Affinity (e.g., SPR) Binding Affinity (e.g., SPR) IC50 Determination->Binding Affinity (e.g., SPR) Target Engagement Assay Target Engagement Assay IC50 Determination->Target Engagement Assay Binding Affinity (e.g., SPR)->Target Engagement Assay Bacterial Growth Inhibition Bacterial Growth Inhibition MIC Determination->Bacterial Growth Inhibition Phenotypic Cell-Based Assay Phenotypic Cell-Based Assay Target Engagement Assay->Phenotypic Cell-Based Assay Animal Model of Disease Animal Model of Disease Phenotypic Cell-Based Assay->Animal Model of Disease Bacterial Growth Inhibition->Animal Model of Disease caption Target Validation Workflow for 6-Fluoroisoquinolin-1-amine

Caption: A stepwise approach from broad screening to in vivo validation.

Signaling Pathway Analysis: The ROCK Pathway as a Primary Hypothesis

Given the strong evidence for ROCK inhibition by similar compounds, understanding its signaling pathway is crucial for designing functional cellular assays.

ROCK_Signaling_Pathway RhoA-GTP RhoA-GTP ROCK ROCK RhoA-GTP->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MLC MLC ROCK->MLC Phosphorylates MLCP MLCP ROCK->MLCP Inhibits Cofilin Cofilin LIMK->Cofilin Inhibits Actin Stress Fibers Actin Stress Fibers Cofilin->Actin Stress Fibers Depolymerizes Cell Contraction Cell Contraction MLC->Cell Contraction Promotes MLCP->MLC Dephosphorylates Actin Stress Fibers->Cell Contraction 6-Fluoroisoquinolin-1-amine 6-Fluoroisoquinolin-1-amine 6-Fluoroisoquinolin-1-amine->ROCK Inhibits caption Simplified ROCK Signaling Pathway

Caption: Inhibition of ROCK by 6-Fluoroisoquinolin-1-amine would lead to downstream effects on the actin cytoskeleton and cell contractility.

Conclusion and Future Directions

6-Fluoroisoquinolin-1-amine represents a promising chemical scaffold with a high likelihood of interacting with therapeutically relevant targets, particularly protein kinases such as ROCK. The strategic application of the outlined experimental workflows will be instrumental in elucidating its precise mechanism of action and validating its potential as a novel therapeutic agent. Subsequent efforts should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive pharmacokinetic and toxicological profiling to assess its drug-like properties.

References

  • MySkinRecipes. (n.d.). 7-Fluoroisoquinolin-1-amine.
  • ChemShuttle. (n.d.). 8-fluoroisoquinolin-1-amine; CAS No.: 1369071-72-6.
  • MySkinRecipes. (n.d.). 6-Fluoroisoquinolin-3-amine.
  • Al-Mousawi, S. M., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 123.
  • Hooper, D. C. (2001). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 1(1), a005360.
  • Kumar, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(5), 765-802.
  • Kowalska, A., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 123.
  • Mahadeviah, B. P., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 14(1), 1-10.
  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13887.
  • Wang, X., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Bioorganic & Medicinal Chemistry, 27(15), 3325-3344.
  • Ray, P. C., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 418-422.
  • Ray, P. C., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1316-1320.

Sources

Foundational

A-Z Guide to 6-Fluoroisoquinolin-1-amine: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents. The strategic introduction of a fluorine atom, particularly at the 6-po...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents. The strategic introduction of a fluorine atom, particularly at the 6-position, imparts a unique combination of physicochemical and pharmacological properties, making 6-Fluoroisoquinolin-1-amine a highly valuable building block in contemporary drug discovery. This guide provides an in-depth technical overview of 6-Fluoroisoquinolin-1-amine, from its fundamental properties and synthesis to its critical role in the design of targeted therapeutics, with a primary focus on kinase inhibitors. We will explore the rationale behind its use, delve into structure-activity relationships, and provide actionable experimental protocols for its synthesis and evaluation, offering researchers and drug development professionals a comprehensive resource.

Introduction: The Strategic Advantage of the 6-Fluoro Isoquinoline Scaffold

The pursuit of novel therapeutics is a cornerstone of medicinal chemistry. Central to this endeavor is the identification and optimization of molecular scaffolds that can effectively interact with biological targets. Isoquinoline, a heterocyclic aromatic compound, has long been recognized for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The derivatization of this core structure is a proven strategy for developing potent and selective therapeutic agents.[3][4]

The introduction of fluorine into drug candidates is a widely used tactic to enhance pharmacokinetic and physicochemical properties.[5] Fluorine's high electronegativity and small size can lead to:

  • Improved Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.[6][7][8]

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing the potency of the drug candidate.[5][6]

  • Altered Physicochemical Properties: Fluorination can modulate a molecule's lipophilicity and pKa, which can improve membrane permeability and overall pharmacokinetic profile.[6][9]

6-Fluoroisoquinolin-1-amine, by combining the privileged isoquinoline scaffold with the strategic placement of a fluorine atom, has emerged as a key intermediate in the synthesis of a variety of bioactive molecules, most notably kinase inhibitors for the treatment of cancer and other diseases.[10][11][12]

Physicochemical Properties and Synthesis

A thorough understanding of a molecule's properties and its synthesis is fundamental to its application in drug design.

Key Physicochemical Data

Quantitative data for the parent non-fluorinated compound, 6-Aminoisoquinoline, provides a useful baseline for understanding the effects of fluorination.

PropertyValue (for 6-Aminoisoquinoline)Source
Molecular Weight144.17 g/mol [13]
XLogP31.6[13]
Hydrogen Bond Donor Count1[13]
Hydrogen Bond Acceptor Count2[13]
Topological Polar Surface Area38.9 Ų[13]

Note: The introduction of a fluorine atom in 6-Fluoroisoquinolin-1-amine will slightly increase the molecular weight and is expected to alter the lipophilicity (LogP) and electronic distribution.

General Synthetic Approach

The synthesis of substituted isoquinolines is a well-trodden path in organic chemistry, with several named reactions available for the construction of the core bicyclic system. A common conceptual pathway for the synthesis of 6-Fluoroisoquinolin-1-amine derivatives involves a multi-step sequence that builds the isoquinoline ring system from simpler aromatic precursors.

Below is a diagram illustrating a generalized workflow for the synthesis and subsequent elaboration of the 6-Fluoroisoquinolin-1-amine scaffold in a drug discovery context.

Caption: Generalized workflow from synthesis to lead candidate.

Role in Medicinal Chemistry: A Focus on Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[14] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major target class for drug development.[14] The isoquinoline scaffold is a "bioisostere" of adenine, the core component of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity.[14]

6-Fluoroisoquinolin-1-amine serves as a crucial intermediate for the synthesis of potent kinase inhibitors.[10][11][15] Its derivatives have been investigated as inhibitors for a range of kinases implicated in various diseases:

  • Rho-associated protein kinase (ROCK): Implicated in cardiovascular diseases such as hypertension.[16]

  • Receptor-Interacting Protein 1 (RIP1) Kinase: A key mediator of necroptosis, a form of programmed cell death involved in inflammatory diseases.[17]

  • Focal Adhesion Kinase (FAK): Overexpressed in many solid tumors and involved in cell migration and survival.[18]

  • Epidermal Growth Factor Receptor (EGFR): A well-known oncogene, particularly in lung and colon cancers.[19]

The 1-amino group provides a key interaction point within the kinase ATP-binding site, often forming hydrogen bonds with the "hinge" region of the enzyme. The rest of the scaffold, including the crucial 6-fluoro substituent, can be modified to achieve potency and selectivity for the target kinase.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective inhibitors relies on a deep understanding of the structure-activity relationship (SAR). For isoquinolin-1-amine-based inhibitors, the general principles are:

  • The 1-amino group: This is often essential for hinge-binding and is generally conserved.

  • The 6-position: Substitution at this position can influence potency and selectivity. The 6-fluoro group can enhance binding affinity and block a potential site of metabolism.[6]

  • Other positions (e.g., 3- or 7-position): These positions are often used to attach larger substituents that can occupy other pockets of the ATP-binding site, further enhancing potency and selectivity. For instance, various substituted 3-aryl-1-isoquinolinamine derivatives have shown excellent cytotoxicity against a range of cancer cell lines.[20]

The following diagram illustrates the key interaction points of a generic 6-fluoroisoquinolin-1-amine derivative within a kinase ATP-binding site.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor 6-Fluoroisoquinolin-1-amine Derivative hinge Hinge Region hydrophobic Hydrophobic Pocket solvent Solvent Front core Isoquinoline Core amine 1-Amine amine->hinge H-Bond (Key Interaction) fluoro 6-Fluoro fluoro->hydrophobic Favorable Interaction r_group R-Group (for selectivity) r_group->solvent Targets Specific Pockets

Caption: Key interactions of the scaffold within a kinase active site.

Experimental Protocols

To ensure the practical applicability of this guide, the following sections provide detailed, self-validating experimental protocols.

Protocol: Synthesis of a 6-Fluoroisoquinolin-1-amine Derivative

This protocol describes a representative synthesis of a derivative, which can be adapted based on the desired final compound. Causality: The choice of a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) is common for attaching aryl or heteroaryl groups to the isoquinoline core, offering a robust and versatile method for generating a library of analogs for SAR studies.

Materials:

  • 6-Fluoroisoquinolin-1-amine

  • Aryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene)

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

  • Purification supplies (Silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 6-Fluoroisoquinolin-1-amine (1.0 eq), the aryl boronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a synthesized compound against a target kinase. Causality: A fluorescence-based assay is often chosen for high-throughput screening due to its sensitivity and ease of automation. The measurement of ATP consumption provides a direct readout of kinase activity.

Materials:

  • Target kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Assay buffer

  • Fluorescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO.

  • Reaction Mixture: In a 384-well microplate, add the assay buffer, the target kinase, and the substrate.

  • Inhibitor Addition: Add the diluted inhibitor compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP by adding the fluorescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Conclusion and Future Outlook

6-Fluoroisoquinolin-1-amine is a testament to the power of strategic molecular design in medicinal chemistry. The fusion of the biologically active isoquinoline core with the pharmacokinetically advantageous fluorine atom has created a scaffold of immense value, particularly in the highly competitive field of kinase inhibitor development. Its utility is evident in numerous patents and publications detailing its incorporation into potential treatments for cancer and inflammatory diseases.[12][15][16]

The future for this scaffold remains bright. As our understanding of kinase biology deepens, so too will the opportunities to design next-generation inhibitors with even greater selectivity and potency. The versatility of the 6-Fluoroisoquinolin-1-amine core will undoubtedly see it continue to be a starting point for the discovery of novel therapeutics for years to come.

References

  • MySkinRecipes. 6-Fluoroisoquinolin-3-amine. [Link]

  • Google Patents.
  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF. [Link]

  • PubMed. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • ResearchGate. Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. [Link]

  • MySkinRecipes. 7-Fluoroisoquinolin-1-amine. [Link]

  • World Journal of Pharmaceutical Research. Isoquinoline derivatives and its medicinal activity. [Link]

  • MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • PubMed. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. [Link]

  • Google Patents. US8455647B2 - 6-aminoisoquinoline compounds.
  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

  • U.S. Pharmacist. New Efficacy Data on Isoquinolinamine Derivatives. [Link]

  • ACS Publications. Applications of Fluorine in Medicinal Chemistry. [Link]

  • Asian Journal of Pharmaceutics. Patent: An Important Tool for Promoting Drug Discovery and Improving Public Health. [Link]

  • PubMed. The role of fluorine in medicinal chemistry. [Link]

  • National Institutes of Health. Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis. [Link]

  • MDPI. The Development of FAK Inhibitors: A Five-Year Update. [Link]

  • MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

  • Google Patents.
  • ResearchGate. (PDF) Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. [Link]

  • Google Patents. US7612087B2 - Heterocyclic compounds as inhibitors of beta-lactamases.
  • PubChem. 6-Aminoisoquinoline. [Link]

  • PubMed Central. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • National Institutes of Health. 1-Fluoroisoquinoline | C9H6FN | CID 640962 - PubChem. [Link]

  • Google Patents. US7927613B2 - Pharmaceutical co-crystal compositions.
  • PubMed. Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling and Application of 6-Fluoroisoquinolin-1-amine

This guide provides a comprehensive overview of the material safety, handling protocols, and scientific applications of 6-Fluoroisoquinolin-1-amine (CAS No. 139164-39-5), a critical building block for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the material safety, handling protocols, and scientific applications of 6-Fluoroisoquinolin-1-amine (CAS No. 139164-39-5), a critical building block for researchers, scientists, and professionals in drug development. Moving beyond standard Material Safety Data Sheet (MSDS) formats, this document synthesizes core safety data with practical, field-proven insights to ensure both user safety and experimental integrity.

Section 1: Hazard Profile and Risk Mitigation for the Research Professional

6-Fluoroisoquinolin-1-amine is a potent chemical intermediate that demands rigorous adherence to safety protocols. A thorough understanding of its hazard profile is the first step in establishing a safe and effective research environment.

1.1 GHS Hazard Identification and Immediate Response

The compound is classified with significant health hazards that necessitate immediate and appropriate responses in case of exposure.

  • Acute Toxicity: The primary risks are associated with its toxicity upon ingestion and dermal contact. It is classified as Harmful if swallowed or in contact with skin (H302 + H312).[1] In the event of accidental ingestion, call a poison control center or doctor immediately.[1][2] If skin contact occurs, remove all contaminated clothing at once and rinse the affected area with copious amounts of water.[1]

  • Corrosivity: The compound is highly corrosive and can cause severe skin burns and serious eye damage (H314).[1] This is a critical consideration, as corrosive materials can cause irreversible tissue damage. In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so, and seek immediate medical attention.[1][2]

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[3] If inhaled, the individual must be moved to fresh air and kept in a position comfortable for breathing.[1][4]

Emergency Protocol Summary:

Exposure RouteImmediate ActionFollow-Up
Ingestion Do NOT induce vomiting. Rinse mouth.Call a Poison Center or physician immediately.[2]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water.[1][4]Seek immediate medical attention for burns.
Eye Contact Rinse cautiously with water for at least 15 minutes.[2][4]Seek immediate medical attention.
Inhalation Move person to fresh air. Keep comfortable for breathing.Call a Poison Center or physician immediately.[1]

Section 2: Laboratory Handling and Personal Protective Equipment (PPE)

The causality behind PPE selection is directly linked to the identified hazards. The goal is to create an impermeable barrier between the researcher and the chemical.

2.1 Core Principle: Elimination of Exposure

All handling of 6-Fluoroisoquinolin-1-amine should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

2.2 Step-by-Step Protocol for Safe Weighing and Handling

  • Preparation: Before handling, ensure the fume hood is operational and the work area is clear of incompatible materials.[6] Have spill control materials readily available.

  • PPE Adornment: Wear the following mandatory PPE:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use.

    • Eye Protection: Wear tightly fitting safety goggles and a face shield for maximum protection against splashes.[7]

    • Lab Coat: A flame-retardant lab coat or chemical-resistant apron must be worn and fully fastened.

  • Weighing: Use a dedicated weighing vessel. Handle the container with care to avoid generating dust.[8]

  • Dispensing: When transferring the solid, use spark-proof tools and ensure adequate ventilation.[8]

  • Post-Handling: After use, thoroughly clean the work area. Wash hands and any exposed skin thoroughly after handling.[4][9] Contaminated clothing should be removed and washed before reuse.[4]

2.3 PPE Selection Workflow

Caption: PPE Selection Workflow for 6-Fluoroisoquinolin-1-amine.

Section 3: Chemical Properties and Storage for Experimental Integrity

Proper storage is not just a safety requirement but a crucial aspect of ensuring the compound's stability and reactivity for reproducible experimental results.

3.1 Physicochemical Data

PropertyValueSource
Molecular Formula C₉H₇FN₂[Aceschem, 2023][10]
Molecular Weight 162.16 g/mol [Aceschem, 2023][10]
Appearance Crystalline solid[ChemShuttle][11]
Solubility Moderate solubility in ethanol and methanol[ChemShuttle][11]
Melting Point 155-160 °C (for 8-fluoro isomer)[ChemShuttle][11]

3.2 Storage and Stability

  • Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6][7] Some suppliers recommend storage at room temperature, protected from light, and under an inert gas.[12]

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[4] Keep away from heat, sparks, and open flames.[5][13] The rationale for avoiding these is to prevent uncontrolled exothermic reactions or degradation of the material.

Section 4: Reactivity Profile and Applications in Drug Discovery

Understanding the reactivity of the amine group is fundamental to its application in synthesis. The nucleophilicity of the amine is a key driver for its use in building more complex molecules.[14]

4.1 Nucleophilic Character

Primary amines, like 6-Fluoroisoquinolin-1-amine, are effective nucleophiles that readily react with electrophiles such as alkyl halides and acyl chlorides.[14] This reactivity is the cornerstone of its utility in medicinal chemistry.

4.2 Role in Drug Development

This class of compounds, fluorinated isoquinolines, serves as a key intermediate in the synthesis of pharmaceutical compounds.[12][15]

  • Kinase Inhibitors: They are frequently used in the development of kinase inhibitors for cancer therapy, where the isoquinoline scaffold can selectively bind to enzyme targets in cellular signaling pathways.[12][15]

  • Bioavailability: The fluorine atom is often incorporated into drug candidates to enhance metabolic stability and bioavailability.[15]

  • CNS Agents: The ability of the isoquinoline structure to cross biological membranes makes it a valuable scaffold for agents targeting the central nervous system.[15]

  • Serotonin-Norepinephrine Reuptake Inhibitors: Isomers like 8-fluoroisoquinolin-1-amine are used in the synthesis of dual serotonin-norepinephrine reuptake inhibitors.[11]

4.3 Incompatibility Decision Pathway

Caption: Decision Pathway for Chemical Incompatibilities.

Section 5: Spill Management and Waste Disposal

A self-validating protocol for spills ensures that containment and cleanup are performed safely and effectively, minimizing risk to personnel and the environment.

5.1 Accidental Release Measures

  • Evacuate: Immediately evacuate personnel from the spill area.[8]

  • Ventilate: Ensure the area is well-ventilated.[7]

  • Contain: Prevent the spill from entering drains or waterways.[16]

  • Absorb: For small spills, use an inert absorbent material (e.g., sand, diatomaceous earth). Do not use combustible materials like sawdust.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[8]

  • Decontaminate: Clean the spill area thoroughly.

5.2 Waste Disposal

Dispose of waste materials and contaminated packaging in accordance with local, state, and federal regulations.[2] This should be done through a licensed chemical waste disposal company to ensure environmental compliance.

References

  • Merck Millipore. (n.d.).
  • Fisher Scientific. (2025).
  • Greenbook.net. (2017).
  • Sigma-Aldrich. (2024).
  • ECHEMI. (n.d.).
  • PubChem - NIH. (n.d.). 8-Fluoroisoquinoline.
  • MySkinRecipes. (n.d.). 6-Fluoroisoquinolin-3-amine.
  • Cayman Chemical. (2023).
  • Sigma-Aldrich. (2025).
  • ChemShuttle. (n.d.). 8-fluoroisoquinolin-1-amine; CAS No.: 1369071-72-6.
  • Fisher Scientific. (n.d.).
  • MySkinRecipes. (n.d.). 7-Fluoroisoquinolin-1-amine.
  • ECHEMI. (n.d.).
  • CDH Fine Chemical. (n.d.).
  • MSU Chemistry. (n.d.). Amine Reactivity.
  • Aceschem. (2023). CAS 1009034-72-3 | 6-Fluoroisoquinolin-1-amine.

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-Fluoroisoquinolin-1-amine: A Detailed Guide for Chemical Researchers

Introduction: The Significance of 6-Fluoroisoquinolin-1-amine 6-Fluoroisoquinolin-1-amine stands as a pivotal building block in contemporary drug discovery and development. Its isoquinoline core is a privileged scaffold,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 6-Fluoroisoquinolin-1-amine

6-Fluoroisoquinolin-1-amine stands as a pivotal building block in contemporary drug discovery and development. Its isoquinoline core is a privileged scaffold, present in a multitude of biologically active compounds and natural products. The strategic incorporation of a fluorine atom at the 6-position can significantly enhance the metabolic stability, bioavailability, and binding affinity of derivative compounds, making it a highly sought-after intermediate for medicinal chemists. This guide provides a comprehensive overview of a robust synthetic route to 6-Fluoroisoquinolin-1-amine, commencing from readily available starting materials. We will delve into the mechanistic underpinnings of each synthetic step, offering detailed, field-tested protocols and critical insights to ensure successful execution in the laboratory.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of 6-Fluoroisoquinolin-1-amine is most effectively approached through a two-stage sequence. The initial stage focuses on the construction of the core heterocyclic system, 6-fluoroisoquinoline, via the well-established Pomeranz-Fritsch reaction. The subsequent stage involves the regioselective introduction of an amino group at the C1 position of the isoquinoline ring. For this transformation, we will explore two robust and widely applicable methods: the direct Chichibabin amination and a two-step sequence involving the formation of a 1-chloro-6-fluoroisoquinoline intermediate followed by nucleophilic aromatic substitution.

Synthetic_Pathway 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 6-Fluoroisoquinoline 6-Fluoroisoquinoline 4-Fluorobenzaldehyde->6-Fluoroisoquinoline  Pomeranz-Fritsch Reaction 2,2-Diethoxyethylamine 2,2-Diethoxyethylamine 2,2-Diethoxyethylamine->6-Fluoroisoquinoline 6-Fluoroisoquinolin-1-amine 6-Fluoroisoquinolin-1-amine 6-Fluoroisoquinoline->6-Fluoroisoquinolin-1-amine  Amination

Figure 1: A high-level overview of the two-stage synthetic strategy for 6-Fluoroisoquinolin-1-amine.

Part 1: Synthesis of the 6-Fluoroisoquinoline Core via Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a powerful acid-catalyzed method for the synthesis of isoquinolines from a benzaldehyde and an aminoacetaldehyde dialkyl acetal.[1][2][3] In this case, 4-fluorobenzaldehyde and 2,2-diethoxyethylamine are condensed to form a Schiff base, which then undergoes an intramolecular electrophilic cyclization to yield the desired 6-fluoroisoquinoline.

Mechanism of the Pomeranz-Fritsch Reaction

The reaction proceeds in two key stages.[2] First, the aldehyde and amine condense to form a benzalaminoacetal (a Schiff base). Subsequent treatment with a strong acid catalyzes the cyclization onto the aromatic ring, followed by elimination of ethanol to afford the aromatic isoquinoline core.

Pomeranz_Fritsch_Mechanism cluster_0 Schiff Base Formation cluster_1 Cyclization and Aromatization A 4-Fluorobenzaldehyde C Benzalaminoacetal A->C B 2,2-Diethoxyethylamine B->C D Protonated Acetal C->D H+ E Carbocation Intermediate D->E -EtOH F Cyclized Intermediate E->F Intramolecular Electrophilic Attack G 6-Fluoroisoquinoline F->G -EtOH, -H+

Figure 2: Simplified mechanism of the Pomeranz-Fritsch reaction.

Experimental Protocol: Synthesis of 6-Fluoroisoquinoline

This protocol is adapted from established procedures for the synthesis of substituted isoquinolines.[4]

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesRole
4-Fluorobenzaldehyde124.1112.41 g0.10Starting Material
2,2-Diethoxyethylamine133.1914.65 g0.11Reagent
Concentrated Sulfuric Acid98.08~100 mL-Catalyst/Solvent
Dichloromethane84.93As needed-Solvent
Saturated Sodium Bicarbonate Solution-As needed-Quenching Agent
Anhydrous Sodium Sulfate142.04As needed-Drying Agent

Procedure:

  • Schiff Base Formation: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (12.41 g, 0.10 mol) and 2,2-diethoxyethylamine (14.65 g, 0.11 mol) in 100 mL of toluene. Fit the flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water (1.8 mL) is collected.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude benzalaminoacetal as an oil.

  • Cyclization: In a separate flask, carefully add the crude benzalaminoacetal dropwise to 100 mL of chilled (0 °C) concentrated sulfuric acid with vigorous stirring.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 80-90 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Basify the aqueous solution to a pH of 8-9 with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 6-fluoroisoquinoline. The expected product is a white to brown solid with a melting point of 50-60 °C.[5]

Part 2: Amination of 6-Fluoroisoquinoline

The introduction of an amino group at the C1 position of the 6-fluoroisoquinoline core can be achieved through several methods. We will detail two of the most effective approaches.

Method A: Direct Amination via the Chichibabin Reaction

The Chichibabin reaction is a classic method for the direct amination of electron-deficient nitrogen-containing heterocycles using sodium amide.[6][7][8] The reaction proceeds via nucleophilic addition of the amide anion to the C1 position, followed by the elimination of a hydride ion.[8]

Mechanism of the Chichibabin Reaction:

Chichibabin_Mechanism A 6-Fluoroisoquinoline C Sigma-Complex (Meisenheimer Adduct) A->C + NaNH2 B Sodium Amide (NaNH2) B->C D Sodium Salt of 1-amino-6-fluoroisoquinoline C->D - H2 E 6-Fluoroisoquinolin-1-amine D->E H2O workup Alternative_Amination A 6-Fluoroisoquinoline B 6-Fluoroisoquinoline N-oxide A->B m-CPBA C 1-Chloro-6-fluoroisoquinoline B->C POCl3 D 6-Fluoroisoquinolin-1-amine C->D NH3

Sources

Application

Application Note &amp; Protocol: Palladium-Catalyzed N-Arylation of 6-Fluoroisoquinolin-1-amine

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of N-Arylated 6-Fluoroisoquinolin-1-amines The isoquinoline scaffold is a prominent structural motif in numerous biological...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Arylated 6-Fluoroisoquinolin-1-amines

The isoquinoline scaffold is a prominent structural motif in numerous biologically active natural products and synthetic pharmaceuticals.[1] Specifically, N-arylated aminoisoquinolines are key intermediates in the synthesis of compounds with potential therapeutic applications, including antitumor agents. The introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical and pharmacological properties of the molecule, such as metabolic stability and binding affinity to biological targets. The N-arylation of 6-fluoroisoquinolin-1-amine provides a versatile platform for the generation of diverse libraries of compounds for drug discovery and development. The Buchwald-Hartwig amination stands as a powerful and widely adopted method for the construction of carbon-nitrogen bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[2]

This application note provides a detailed protocol for the N-arylation of 6-fluoroisoquinolin-1-amine with various aryl halides using a palladium-catalyzed cross-coupling reaction, commonly known as the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental procedure, and provide guidance on product purification and characterization.

Reaction Principle: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[3] The generally accepted catalytic cycle involves a Pd(0)/Pd(II) manifold and can be summarized in three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (R-NH2) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido complex.

  • Reductive Elimination: The C-N bond is formed as the N-arylated product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[5]

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Amine_Coord Amine Coordination & Deprotonation PdII_ArX->Amine_Coord R'R''NH, Base PdII_Amido L_nPd(II)(Ar)(NR'R'') Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: N-Arylation of 6-Fluoroisoquinolin-1-amine

This protocol is a general guideline and may require optimization for specific aryl halides. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Reagents and Equipment
Reagent/EquipmentPurpose
6-Fluoroisoquinolin-1-amineStarting material
Aryl halide (e.g., bromobenzene)Coupling partner
Palladium(II) acetate (Pd(OAc)₂)Palladium precatalyst
XantphosLigand
Cesium carbonate (Cs₂CO₃)Base
Toluene (anhydrous)Solvent
Schlenk flask or reaction vialReaction vessel
Magnetic stirrer and stir barAgitation
Heating mantle or oil bathTemperature control
Inert gas supply (Ar or N₂)Anhydrous/anaerobic conditions
Standard glassware for workupExtraction and purification
Silica gelColumn chromatography
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 6-fluoroisoquinolin-1-amine (1.0 mmol, 1.0 equiv.), the aryl halide (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv.).

    • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

    • Add anhydrous toluene (5 mL) via syringe.

  • Reaction Execution:

    • Place the reaction flask in a preheated oil bath at 110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts.

    • Wash the Celite pad with additional ethyl acetate (10 mL).

    • Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine solid reagents: - 6-Fluoroisoquinolin-1-amine - Aryl halide - Pd(OAc)₂ - Xantphos - Cs₂CO₃ B 2. Seal and purge with inert gas A->B C 3. Add anhydrous toluene B->C D 4. Heat to 110 °C with stirring C->D E 5. Monitor by TLC or LC-MS D->E F 6. Cool to room temperature E->F G 7. Dilute with ethyl acetate and filter F->G H 8. Aqueous workup (water and brine) G->H I 9. Dry, concentrate, and purify by chromatography H->I

Figure 2: Experimental workflow for the N-arylation of 6-fluoroisoquinolin-1-amine.

Characterization of the Product

The purified N-arylated 6-fluoroisoquinolin-1-amine should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra should be recorded to confirm the structure of the product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the product and confirm its elemental composition.

  • Melting Point: The melting point of the solid product should be determined.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Poor quality reagents- Use a fresh palladium source and ligand.- Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of inert gas.- Use freshly distilled or high-purity anhydrous solvent.
Formation of side products - Homocoupling of the aryl halide- Decomposition of starting materials or product- Lower the reaction temperature.- Use a different ligand or base. For example, a weaker base like K₃PO₄ may be beneficial.[3]
Difficulty in purification - Co-elution of product with starting materials or byproducts- Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative or additional purification step.

Conclusion

The palladium-catalyzed N-arylation of 6-fluoroisoquinolin-1-amine via the Buchwald-Hartwig amination is a robust and versatile method for the synthesis of a diverse range of N-arylated products. The protocol outlined in this application note provides a solid foundation for researchers in medicinal chemistry and drug discovery to access these valuable compounds. Careful attention to reaction setup, particularly maintaining anhydrous and anaerobic conditions, is crucial for achieving high yields and purity.

References

Sources

Method

Use of 6-Fluoroisoquinolin-1-amine in developing CNS agents

Application Note: Strategic Utilization of 6-Fluoroisoquinolin-1-amine in CNS Drug Discovery Abstract This technical guide outlines the utility of 6-Fluoroisoquinolin-1-amine (6-F-IQA) as a privileged scaffold in the dev...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 6-Fluoroisoquinolin-1-amine in CNS Drug Discovery

Abstract

This technical guide outlines the utility of 6-Fluoroisoquinolin-1-amine (6-F-IQA) as a privileged scaffold in the development of Central Nervous System (CNS) agents. Specifically, it addresses the scaffold's application in designing ATP-competitive kinase inhibitors (e.g., ROCK, PKA) and Tau-targeting PET radiotracers. We provide validated protocols for its synthesis via Buchwald-Hartwig amination, physicochemical profiling (PAMPA-BBB), and in vitro kinase inhibitory assessment.

Introduction: The Fluorine Advantage in CNS Scaffolds

In CNS drug design, the isoquinolin-1-amine moiety serves as a potent hinge-binding motif , mimicking the adenine ring of ATP in kinase active sites. However, the unsubstituted scaffold suffers from rapid oxidative metabolism and suboptimal blood-brain barrier (BBB) permeability.

Incorporating a fluorine atom at the C6 position offers a tripartite advantage:

  • Metabolic Blocking: The C6 position is a "soft spot" for CYP450-mediated oxidation. Fluorine substitution blocks this degradation pathway, extending half-life (

    
    ).
    
  • pKa Modulation: The electronegative fluorine lowers the

    
     of the isoquinoline nitrogen (approx. 5.6 vs. 7.1 for unsubstituted), reducing the fraction of ionized species at physiological pH. This increases the concentration of the neutral species, which is required for passive diffusion across the BBB.
    
  • Lipophilicity: It moderately increases

    
    , optimizing the molecule for CNS penetration without rendering it overly hydrophobic.
    
Target Applications
  • Neuroregeneration: Inhibition of Rho-associated Coiled-coil Kinase (ROCK) to promote axon regeneration in spinal cord injury.

  • Alzheimer’s Disease: Development of high-affinity ligands for Tau fibrils (e.g., MK-6240 analogs).

  • Vasospasm: Prevention of cerebral vasospasm via smooth muscle relaxation.

Chemical Space & Mechanism of Action

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the use of 6-F-IQA.

SAR_Logic Scaffold Isoquinolin-1-amine (Core Scaffold) Target Kinase Hinge Region (ATP Binding Site) Scaffold->Target H-bond Donor/Acceptor Metabolism CYP450 Oxidation (Metabolic Instability) Scaffold->Metabolism C6 Oxidation Result 6-F-IQA (Optimized Lead) Scaffold->Result Optimization Fluorine 6-Fluoro Substitution Fluorine->Scaffold Derivatization Fluorine->Metabolism Blocks (Steric/Electronic) Result->Target High Affinity High CNS Penetration

Figure 1: SAR rationale for 6-Fluoroisoquinolin-1-amine. The C1-amine acts as the H-bond donor, while the isoquinoline nitrogen accepts a proton from the kinase hinge region. The C6-fluorine protects the ring from metabolic attack.

Experimental Protocols

Protocol A: Synthesis of 6-Fluoroisoquinolin-1-amine

Methodology: Palladium-Catalyzed Buchwald-Hartwig Amination While the Chichibabin reaction (using NaNH


) is a classic route, it is harsh and often yields regioisomeric mixtures. For high-purity medicinal chemistry applications, we recommend the Buchwald-Hartwig cross-coupling of 1-chloro-6-fluoroisoquinoline.

Reagents:

  • 1-Chloro-6-fluoroisoquinoline (1.0 equiv)

  • Benzophenone imine (1.2 equiv) – Ammonia surrogate

  • Pd

    
    (dba)
    
    
    
    (0.02 equiv)
  • BINAP (0.06 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (Anhydrous)

  • HCl (2M, aq)

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix Pd

    
    (dba)
    
    
    
    and BINAP in anhydrous toluene. Stir for 15 min at RT to form the active catalyst complex.
  • Coupling: Add 1-chloro-6-fluoroisoquinoline, benzophenone imine, and NaOtBu to the reaction vessel. Add the catalyst solution.

  • Heating: Seal the vessel and heat to 100°C for 12 hours. Monitor conversion by LC-MS (Target mass: M+H of imine intermediate).

  • Hydrolysis: Cool to RT. Add 2M HCl (aq) and stir vigorously for 2 hours to hydrolyze the imine.

  • Workup: Wash the aqueous layer with diethyl ether (to remove benzophenone). Basify the aqueous layer to pH >10 using 4M NaOH.

  • Extraction: Extract the free amine with Dichloromethane (DCM) (3x). Dry combined organics over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate and purify via flash chromatography (0-10% MeOH in DCM with 1% NH

    
    OH).
    
    • Yield Expectation: 75-85%

    • Characterization:

      
      H NMR (DMSO-d
      
      
      
      ):
      
      
      7.0 (s, 2H, NH
      
      
      ), characteristic isoquinoline doublets.
Protocol B: In Vitro BBB Permeability (PAMPA-BBB)

Methodology: Parallel Artificial Membrane Permeability Assay This assay predicts passive CNS penetration.

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.

  • Buffer: PBS (pH 7.4).

Procedure:

  • Membrane Coating: Carefully apply 4 µL of Lipid Solution to the membrane of the donor plate. Allow 5 min for solvent evaporation/impregnation.

  • Compound Preparation: Dissolve 6-F-IQA in DMSO (10 mM stock). Dilute to 10 µM in PBS (pH 7.4). Note: Ensure final DMSO < 0.5%.

  • Assembly:

    • Add 200 µL of Compound Solution to the Donor wells.

    • Add 200 µL of blank PBS to the Acceptor wells.

  • Incubation: Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Quantification: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

  • Calculation:

    
    
    
    • Target Benchmark:

      
       cm/s indicates high CNS permeability.
      
Protocol C: ROCK1 Kinase Inhibition Assay

Methodology: ADP-Glo™ (Luminescence) Validates the scaffold's ability to inhibit the target kinase.

Workflow Diagram:

ROCK_Assay Step1 Enzyme Reaction (ROCK1 + S6 Peptide + ATP + 6-F-IQA) Step2 Incubation (60 min @ RT) Step1->Step2 Step3 ADP-Glo Reagent Addition (Depletes remaining ATP) Step2->Step3 Step4 Kinase Detection Reagent (Converts ADP -> ATP -> Light) Step3->Step4 Readout Luminescence Measurement (RLU ~ Kinase Activity) Step4->Readout

Figure 2: ADP-Glo kinase assay workflow. Inhibition of ROCK1 results in lower ADP production, leading to a decrease in luminescence signal.

Step-by-Step:

  • Reaction Mix: Prepare 1x Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl

    
    , 0.1 mg/mL BSA).
    
  • Compound: Serial dilute 6-F-IQA (0.1 nM to 10 µM). Add 1 µL to wells.

  • Enzyme: Add 2 µL ROCK1 enzyme (0.5 ng/µL). Incubate 10 min.

  • Substrate: Add 2 µL ATP/S6 Peptide mix (10 µM ATP final).

  • Run: Incubate 60 min at Room Temp.

  • Development: Add 5 µL ADP-Glo™ Reagent. Incubate 40 min. Add 10 µL Kinase Detection Reagent. Incubate 30 min.

  • Read: Measure Luminescence. Calculate IC

    
    .
    

Physicochemical Profile Summary

PropertyValue (Approx.)Relevance to CNS
Molecular Weight 162.16 g/mol Ideal for fragment-based design (<300).
cLogP 1.8 - 2.1Optimal range (2-4) for BBB penetration.
TPSA 39 ŲWell below the CNS cutoff (<90 Ų).
pKa (Basic N) ~5.6Reduced basicity prevents lysosomal trapping.
H-Bond Donors 2Good membrane permeability.

References

  • Optimization of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Source: PubMed (NIH) Significance: Establishes the SAR for the 6-position in ROCK inhibitors. URL:[Link]

  • Discovery of MK-6240: A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles. Source: Journal of Medicinal Chemistry Significance: Demonstrates the use of the fluorinated isoquinoline-amine scaffold in high-affinity CNS ligands. URL:[Link]

  • The Role of Fluorine in the Discovery and Optimization of CNS Agents. Source: ACS Medicinal Chemistry Letters Significance: Mechanistic overview of why fluorine improves CNS drug properties. URL:[Link]

  • Palladium-Catalyzed Synthesis of Aryl Amines (Buchwald-Hartwig). Source: Organic Chemistry Portal Significance: Standard protocol for the synthesis of the amine from the halide precursor. URL:[Link]

Application

Application Notes &amp; Protocols: Fluorescent Labeling of Proteins Using Isoquinoline Derivatives

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practice of fluorescently labeling proteins with isoquinoline derivatives. It provides not o...

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practice of fluorescently labeling proteins with isoquinoline derivatives. It provides not only detailed protocols but also the scientific rationale behind experimental choices, ensuring a deep understanding of the techniques for robust and reproducible outcomes.

The Rationale for Choosing Isoquinoline-Based Fluorescent Dyes

The vast landscape of fluorescent probes for protein labeling is populated with numerous options, each with its own set of strengths and weaknesses. Isoquinoline derivatives have emerged as a compelling class of fluorophores due to their unique photophysical characteristics that can provide information beyond simple protein localization.[1][2] Many compounds within this family exhibit environment-sensitive fluorescence, a property that makes them powerful tools for investigating dynamic biological processes.[3][4]

Unlike conventional fluorescent dyes that have relatively static emission properties, the fluorescence quantum yield and emission wavelength of many isoquinoline derivatives are highly dependent on the local microenvironment.[3][5][6] This phenomenon, known as solvatochromism, arises from changes in the electronic state of the dye in response to the polarity and viscosity of its surroundings.[5][6] When conjugated to a protein, these dyes can act as reporters for conformational changes, ligand binding events, or interactions with other biomolecules that alter the dye's immediate environment.[3][7][8]

A notable subclass of these dyes is based on the 4-amino-1,8-naphthalimide scaffold, which is structurally related to isoquinolines. These probes are known for their significant Stokes shifts, high quantum yields in non-polar environments, and sensitivity to the local environment.[9][10] Their fluorescence is often governed by an intramolecular charge transfer (ICT) mechanism, which is perturbed by the surrounding medium, leading to their environment-sensitive spectral properties.[5][10]

Strategic Advantages of Isoquinoline Derivatives in Protein Studies

The decision to use an isoquinoline-based dye should be driven by the specific experimental question. Here are the key advantages that make them a superior choice for certain applications:

  • Probing Molecular Dynamics: Their environmental sensitivity allows for the real-time monitoring of protein conformational changes, folding, and binding events, providing insights into protein function that are not achievable with environment-insensitive dyes.[3][7][8]

  • High Signal-to-Noise Ratio: Many isoquinoline derivatives possess large Stokes shifts (the separation between the excitation and emission maxima), which minimizes self-quenching and reduces background interference from scattered excitation light.[11]

  • Enhanced Photostability: Compared to some traditional fluorophores, certain isoquinoline-based dyes offer greater resistance to photobleaching, permitting longer or more intense imaging experiments.

  • Chemical Versatility: The isoquinoline core can be chemically modified to fine-tune its spectral properties and to incorporate various reactive groups for specific bioconjugation strategies.[1][12]

Foundational Principles of Experimental Design

A successful protein labeling experiment is built on a foundation of careful planning and optimization. Overlooking these initial steps is a common source of experimental failure.

Protein Purity and Buffer Composition

The starting material must be of the highest possible purity. Contaminating proteins will also be labeled, leading to inaccurate quantification and potential artifacts in downstream applications.

  • Buffer Selection is Critical: The choice of buffer is paramount. Avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with amine-reactive dyes.[13] Similarly, nucleophilic additives like dithiothreitol (DTT) or sodium azide should be removed. Phosphate-buffered saline (PBS) or bicarbonate buffers are generally safe choices. The pH of the reaction buffer must be carefully controlled to ensure the target amino acid residues are in their reactive state (see Table 1).[13][14]

  • Protein Concentration: A protein concentration in the range of 1-10 mg/mL is a good starting point.

Selecting the Right Conjugation Chemistry

Isoquinoline dyes can be equipped with different reactive moieties to target specific functional groups on the protein surface. The choice depends on the desired labeling site and the amino acid composition of the protein.

Table 1: Common Chemistries for Protein Labeling

Reactive GroupTarget Residue(s)Optimal Reaction pHKey Considerations
N-Hydroxysuccinimidyl (NHS) esterPrimary amines (Lysine residues, N-terminus)7.5 - 8.5Most common method for amine labeling; NHS esters are susceptible to hydrolysis, so they must be kept anhydrous before use.[14][15][16][17][18]
Isothiocyanate (ITC)Primary amines (Lysine residues, N-terminus)9.0 - 10.0Forms a very stable thiourea linkage; requires a higher pH for efficient reaction.[13]
MaleimideThiols (Cysteine residues)6.5 - 7.5Highly specific for free sulfhydryl groups, enabling site-specific labeling if the protein has a unique cysteine residue.
Optimizing the Dye-to-Protein Molar Ratio

The degree of labeling (DOL), also referred to as the dye-to-protein (D/P) ratio, is a critical parameter that dictates the fluorescence intensity and functionality of the labeled protein.[19][20][21]

  • Under-labeling will result in a weak fluorescent signal.[20]

  • Over-labeling can lead to fluorescence self-quenching, protein precipitation, and potential loss of biological activity.[19]

It is essential to perform a titration experiment to determine the optimal DOL for your specific protein and application. Testing a range of molar excess of dye to protein (e.g., 3:1, 5:1, 10:1, 20:1) is recommended.

Detailed Protocol: Amine Labeling with an Isoquinoline-NHS Ester

This protocol outlines a general procedure for conjugating an N-hydroxysuccinimidyl (NHS) ester-functionalized isoquinoline dye to a protein.

Necessary Materials
  • Purified protein (1-10 mg/mL in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Isoquinoline-NHS ester dye (stored desiccated at -20°C)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification resin (e.g., size-exclusion chromatography column like Sephadex G-25)

  • UV-Vis spectrophotometer

Experimental Workflow Diagram

Figure 1: Workflow for fluorescent labeling of proteins using an isoquinoline-NHS ester.

Step-by-Step Methodology
  • Protein Preparation: Ensure your protein is in an appropriate amine-free buffer at a known concentration.

  • Dye Preparation: Just before use, bring the vial of isoquinoline-NHS ester to room temperature. Prepare a 10 mg/mL stock solution in anhydrous DMSO.

  • Initiate the Reaction: Add the desired molar excess of the dye solution to the protein solution while gently vortexing.

  • Incubation: Allow the reaction to proceed for 1 hour at room temperature, protected from light.

  • Quench the Reaction: Add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for an additional 30 minutes.

  • Purify the Conjugate: Separate the labeled protein from the free, unreacted dye. Size-exclusion chromatography is highly effective for this purpose.[22]

  • Characterize the Labeled Protein: Determine the final protein concentration and the degree of labeling.

Calculating the Degree of Labeling (DOL)

The DOL is determined spectrophotometrically by measuring the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (λ_max).[19][21][23]

  • Measure Absorbance: Record the absorbance of the purified conjugate at 280 nm (A_280) and at the λ_max of the specific isoquinoline dye (A_dye).

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A_280 - (A_dye × CF)] / ε_protein

    • Where:

      • CF is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at λ_max (A_280_dye / A_dye). This accounts for the dye's contribution to the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A_dye / ε_dye

    • Where ε_dye is the molar extinction coefficient of the dye at its λ_max.

  • Determine the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Application Showcase: Monitoring Protein-Ligand Interactions

The solvatochromic properties of certain isoquinoline derivatives can be leveraged to develop "turn-on" sensors for protein-ligand binding. When the dye is positioned at or near a binding pocket, the displacement of water molecules and the change in local polarity upon ligand binding can lead to a significant increase in fluorescence.

G cluster_unbound Apo-Protein (Low Fluorescence) cluster_bound Holo-Protein (High Fluorescence) Unbound_Protein Protein Unbound_Dye Isoquinoline Dye (Aqueous Environment) Unbound_Protein->Unbound_Dye Covalently Linked Bound_Protein Protein Unbound_Protein->Bound_Protein Conformational Change/ Ligand Binding Ligand Ligand Bound_Dye Isoquinoline Dye (Hydrophobic Pocket) Bound_Protein->Bound_Dye Covalently Linked Ligand->Bound_Protein Binding

Figure 2: Principle of a "turn-on" fluorescent sensor for protein-ligand binding using an environment-sensitive isoquinoline dye.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solutions
Weak or No Fluorescence 1. Inactive dye (hydrolyzed NHS-ester).[22] 2. Competing amines in the buffer (e.g., Tris).[13] 3. Suboptimal pH for the reaction.[13] 4. Insufficient dye-to-protein ratio.1. Always use fresh dye dissolved in anhydrous DMSO. 2. Perform buffer exchange to an amine-free buffer. 3. Adjust the pH of the reaction buffer to 8.3-8.5 for NHS esters. 4. Increase the molar excess of the dye in the reaction.
Protein Precipitation 1. Over-labeling of the protein.[19] 2. Poor solubility of the dye-protein conjugate. 3. Protein instability under reaction conditions.1. Reduce the dye-to-protein molar ratio. 2. Consider using a more hydrophilic isoquinoline derivative if available. 3. Optimize buffer conditions (e.g., ionic strength, additives).
High Background Signal 1. Incomplete removal of unconjugated dye.[13] 2. Non-specific binding of the dye to the protein.1. Improve the purification step (e.g., use a longer size-exclusion column, perform dialysis with more changes).[22] 2. Include a blocking step or adjust buffer components to minimize non-specific interactions.
Altered Protein Function 1. Labeling occurred at a functionally critical residue (e.g., in the active site). 2. Over-labeling causing structural perturbations.[19]1. Use a different labeling chemistry to target other residues (e.g., maleimide for cysteines). 2. Reduce the degree of labeling.

References

  • Benchchem. Fluorescent Labeling of Proteins with 2-Amino-4-hydroxy-8-methylquinoline: Application Notes and Protocols.
  • S. D'Auria, et al. Environment-Sensitive Fluorescent Labelling of Peptides by Luciferin Analogues. International Journal of Molecular Sciences. 2021. Available from: [Link]

  • M. W. Czaplik, et al. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules. 2020. Available from: [Link]

  • J. Singh & S. Mishra. Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. 2023. Available from: [Link]

  • M. W. Czaplik, et al. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PubMed Central. 2020. Available from: [Link]

  • Abberior Instruments. NHS ester protocol for labeling proteins. Available from: [Link]

  • G. G. Ferenc, et al. Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. RSC Advances. 2018. Available from: [Link]

  • T. Mitchison. Microscopy: Labeling Proteins with Fluorescent Probes. iBiology. 2013. Available from: [Link]

  • Thacker, S. A. Functionalizing Anthraquinone-Based Fluorophores for Protein Labeling. Liberty University. 2024. Available from: [Link]

  • D.R. Swartz. Covalent Labeling of Proteins with Fluorescent Compounds for Imaging Applications. DigitalCommons@USU. 1996. Available from: [Link]

  • A. S. Klymchenko. Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research. 2017. Available from: [Link]

  • J. Singh & S. Mishra. Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. 2023. Available from: [Link]

  • Y. Yang, et al. Environmentally sensitive fluorescent probes for the visualization of selective proteins: Recent progress and biomedical applications. European Journal of Medicinal Chemistry. 2025. Available from: [Link]

  • ResearchGate. Why is my protein labelling not working? 2022. Available from: [Link]

  • M. G. Chudy, et al. Environmentally Sensitive Fluorescent Sensors Based on Synthetic Peptides. Molecules. 2021. Available from: [Link]

  • J. Singh & S. Mishra. Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. 2023. Available from: [Link]

  • A. S. Klymchenko. Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. PubMed. 2017. Available from: [Link]

  • G. O'Mahony, et al. 1,8-Naphthalimide based fluorescent sensors for enzymes. MURAL - Maynooth University Research Archive Library. 2021. Available from: [Link]

  • Abberior Instruments. Protein labeling protocol. Available from: [Link]

  • M. E. Johnson, et al. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Journal of Visualized Experiments. 2019. Available from: [Link]

  • G-Biosciences. How To Determine Degree of Protein Labeling. 2015. Available from: [Link]

  • A. S. Klymchenko. Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications. Accounts of Chemical Research. 2017. Available from: [Link]

  • C. D. D. C. D. Lavis, L. D. L. D. & R. T. R. T. Rational Design of Small Molecule Fluorescent Probes for Biological Applications. ACS Chemical Biology. 2011. Available from: [Link]

  • P. Majumdar, et al. Reactivity-based amino-1,8-naphthalimide fluorescent chemosensors for the detection and monitoring of phosgene. Sensors & Diagnostics. 2024. Available from: [Link]

  • T. Ueno, et al. Imaging of Conformational Changes of Proteins with a New Environment-Sensitive Fluorescent Probe Designed for Site-Specific Labeling of Recombinant Proteins in Live Cells. Analytical Chemistry. 2006. Available from: [Link]

  • Hahn Lab. Solvent-Sensitive Dyes to Report Protein Conformational Changes in Living Cells. Available from: [Link]

  • C. M. Spahn, et al. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. Communications Biology. 2019. Available from: [Link]

  • M. J. R. R. Rezen, et al. Environmentally Sensitive Color-Shifting Fluorophores for Bioimaging. Angewandte Chemie International Edition. 2019. Available from: [Link]

  • Elabscience. Immunofluorescence Troubleshooting Tips. 2021. Available from: [Link]

  • H. J. Kim, et al. Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances. International Journal of Molecular Sciences. 2015. Available from: [Link]

  • D. He, et al. Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid. Royal Society Open Science. 2018. Available from: [Link]

  • NanoTemper Technologies. Degree-of-labeling (DOL). Available from: [Link]

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Available from: [Link]

  • Agilent Technologies. Troubleshooting problems – Protein analysis. Available from: [Link]

  • X. Wang, et al. 1,8-Naphthalimide-Based Multifunctional Compounds as Cu2+ Probes, Lysosome Staining Agents, and Non-viral Vectors. Frontiers in Chemistry. 2019. Available from: [Link]

  • Z. Yaari, et al. Solvatochromic dyes increase the sensitivity of nanosensors. ChemRxiv. 2024. Available from: [Link]

  • Proteintech. Optimizing your Immunoprecipitation Workflow | A Guide to Troubleshooting and Optimization. YouTube. 2024. Available from: [Link]

  • S. K. Park, et al. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences. 2015. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Fluoroisoquinolin-1-amine

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the yield in the synthesis of 6-Fluoroisoquinolin-1-amine. This va...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the yield in the synthesis of 6-Fluoroisoquinolin-1-amine. This valuable building block is a key intermediate in the development of various pharmaceutical agents, including kinase inhibitors.[1] This document offers in-depth, field-proven insights and detailed protocols to address common challenges encountered during its synthesis.

I. Synthetic Strategy Overview

The most common and efficient pathway to 6-Fluoroisoquinolin-1-amine involves a two-stage process:

  • Synthesis of the Precursor: Preparation of 1-chloro-6-fluoroisoquinoline.

  • Amination: Palladium-catalyzed Buchwald-Hartwig amination of 1-chloro-6-fluoroisoquinoline.

This guide will address potential issues and optimization strategies for each of these critical stages.

II. Stage 1: Synthesis of 1-chloro-6-fluoroisoquinoline

A reliable supply of high-purity 1-chloro-6-fluoroisoquinoline is paramount for a successful amination reaction. A common route to this precursor is the chlorination of 6-fluoroisoquinolin-1(2H)-one.

Frequently Asked Questions (FAQs): 1-chloro-6-fluoroisoquinoline Synthesis

Q1: My yield of 1-chloro-6-fluoroisoquinoline is consistently low. What are the likely causes?

A1: Low yields in the chlorination of 6-fluoroisoquinolin-1(2H)-one are often traced back to three main factors:

  • Incomplete reaction: The conversion of the isoquinolinone to the chloro-derivative can be sluggish. Ensure that your reaction is going to completion by monitoring it with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, you may need to increase the reaction time or temperature.

  • Degradation of the starting material or product: Isoquinolines can be sensitive to harsh reaction conditions. Prolonged exposure to high temperatures or highly acidic conditions can lead to decomposition.

  • Suboptimal purification: The product may be lost during workup and purification. Ensure that your extraction and chromatography techniques are optimized for this specific compound.

Q2: I am observing multiple spots on my TLC plate after the chlorination reaction. What are the possible side products?

A2: The formation of multiple products can be due to:

  • Over-chlorination: While less common at the 1-position, aggressive chlorinating conditions could potentially lead to di- or tri-chlorinated species, especially if other positions on the ring are activated.

  • Hydrolysis: During aqueous workup, the product 1-chloro-6-fluoroisoquinoline can hydrolyze back to the starting 6-fluoroisoquinolin-1(2H)-one. This can be minimized by working quickly and using cold solutions.

  • Formation of regioisomers: Depending on the synthetic route to the starting isoquinolinone, you may have regioisomeric impurities that also undergo chlorination.

Troubleshooting Guide: 1-chloro-6-fluoroisoquinoline Synthesis
Problem Potential Cause Recommended Solution
Low Conversion Insufficiently reactive chlorinating agent.Use a more potent chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).[2]
Reaction temperature too low.Gradually increase the reaction temperature while monitoring for product formation and decomposition. A typical temperature range for this type of reaction is 80-110 °C.
Product Decomposition Reaction time is too long.Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
Aqueous workup is too slow.Perform the aqueous quench and extraction steps rapidly with cold water or brine to minimize hydrolysis of the product.
Difficult Purification Co-eluting impurities.Optimize your column chromatography conditions. Consider using a different solvent system or a gradient elution. Recrystallization can also be an effective purification method.
Experimental Protocol: Synthesis of 1-chloro-6-fluoroisoquinoline

This protocol is based on established methods for the synthesis of analogous chloroquinolines and isoquinolines.[3][4]

  • To an oven-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-fluoroisoquinolin-1(2H)-one (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The reaction can be exothermic.

  • Heat the reaction mixture to 105 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.[3]

  • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-chloro-6-fluoroisoquinoline.

III. Stage 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] The successful amination of 1-chloro-6-fluoroisoquinoline to yield 6-Fluoroisoquinolin-1-amine is highly dependent on the careful selection of the catalyst system, base, and reaction conditions.

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Q1: Why is my Buchwald-Hartwig amination of 1-chloro-6-fluoroisoquinoline failing or giving very low yield?

A1: This is a common issue, and several factors can contribute to it:

  • Catalyst deactivation: The palladium catalyst is sensitive to air and moisture. Inadequate inert atmosphere techniques can lead to catalyst decomposition.

  • Poor ligand choice: The ligand plays a crucial role in the catalytic cycle. For an electron-deficient heteroaryl chloride like 1-chloro-6-fluoroisoquinoline, a bulky, electron-rich phosphine ligand such as XPhos or a related biaryl phosphine is often required.[7]

  • Incorrect base: The choice of base is critical. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. Weaker bases may not be sufficient to deprotonate the amine or facilitate the catalytic cycle.

  • Ammonia source issues: Gaseous ammonia can be difficult to handle. Alternative ammonia surrogates like benzophenone imine or ammonium salts can be used, but they may require different reaction conditions.

  • Substrate purity: Impurities in the 1-chloro-6-fluoroisoquinoline can poison the catalyst.

Q2: I am observing a significant amount of 6-fluoroisoquinolin-1-one in my reaction mixture. What is causing this?

A2: The formation of 6-fluoroisoquinolin-1-one is a result of the hydrolysis of your starting material, 1-chloro-6-fluoroisoquinoline. This can be caused by:

  • Water in your reaction: Ensure all your reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere (argon or nitrogen).

  • Hydroxide impurities in the base: Use a high-purity base. If using an alkoxide base, ensure it has not been exposed to moisture.

Q3: How does the fluorine atom at the 6-position affect the reaction?

A3: The electron-withdrawing nature of the fluorine atom can have several effects:

  • Activation of the C-Cl bond: The fluorine atom can make the 1-position more electron-deficient, which can facilitate the oxidative addition step of the catalytic cycle.

  • Potential for side reactions: While less likely at the 6-position, strong bases under harsh conditions could potentially lead to nucleophilic aromatic substitution of the fluorine atom, although this is generally not a major concern under typical Buchwald-Hartwig conditions.

Troubleshooting Guide: Buchwald-Hartwig Amination
Problem Potential Cause Recommended Solution
No Reaction/Low Yield Inactive catalyst.Use a pre-catalyst or ensure your palladium source and ligand are of high quality and handled under inert conditions.
Inappropriate ligand.Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).
Insufficiently strong base.Use a strong, non-nucleophilic base like NaOtBu, LiHMDS, or K₃PO₄.
Low reaction temperature.Gradually increase the reaction temperature, typically in the range of 80-120 °C.
Hydrolysis of Starting Material Presence of water.Use anhydrous solvents and reagents. Dry glassware thoroughly and maintain a positive pressure of inert gas.
Formation of Byproducts Side reactions with the solvent.Toluene and dioxane are generally good solvent choices. Avoid protic solvents.
Reaction with impurities.Ensure the purity of your 1-chloro-6-fluoroisoquinoline starting material.
Difficult Product Isolation Product is highly polar.Use a more polar solvent system for extraction and chromatography. Consider an acid-base extraction to isolate the basic amine product.
Product is water-soluble.After an acid-base workup, carefully neutralize the aqueous layer and extract thoroughly with an appropriate organic solvent.
Experimental Protocol: Buchwald-Hartwig Amination of 1-chloro-6-fluoroisoquinoline

This protocol is a generalized procedure based on best practices for the amination of heteroaryl chlorides.[7] Optimization of catalyst, ligand, base, and temperature may be necessary.

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add 1-chloro-6-fluoroisoquinoline (1.0 eq) and the base (e.g., sodium tert-butoxide, 1.5-2.0 eq).

  • Add anhydrous toluene or dioxane as the solvent.

  • If using an ammonia surrogate like benzophenone imine, add it at this stage. If using ammonia gas, it can be bubbled through the solution or a solution of ammonia in dioxane can be used.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate or another suitable solvent.

  • For purification, consider an acid-base extraction. Wash the organic layer with 1M HCl. The product will move to the aqueous layer.

  • Wash the aqueous layer with diethyl ether to remove non-basic impurities.

  • Basify the aqueous layer with 1M NaOH and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 6-Fluoroisoquinolin-1-amine. Further purification can be achieved by column chromatography or recrystallization.

Visualization of the Synthetic Workflow

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Buchwald-Hartwig Amination 6-fluoroisoquinolin-1(2H)-one 6-fluoroisoquinolin-1(2H)-one 1-chloro-6-fluoroisoquinoline 1-chloro-6-fluoroisoquinoline 6-fluoroisoquinolin-1(2H)-one->1-chloro-6-fluoroisoquinoline POCl3, 105°C 6-Fluoroisoquinolin-1-amine 6-Fluoroisoquinolin-1-amine 1-chloro-6-fluoroisoquinoline->6-Fluoroisoquinolin-1-amine Pd catalyst, Ligand, Base, NH3 source, Toluene, 110°C

Caption: Synthetic workflow for 6-Fluoroisoquinolin-1-amine.

Catalytic Cycle of the Buchwald-Hartwig Amination

G Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl Pd(II)_Complex L₂Pd(Ar)(Cl) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination NH₃ Pd_Amine_Complex [L₂Pd(Ar)(NH₃)]⁺Cl⁻ Amine_Coordination->Pd_Amine_Complex Deprotonation Deprotonation (Base) Pd_Amine_Complex->Deprotonation Pd_Amido_Complex L₂Pd(Ar)(NH₂) Deprotonation->Pd_Amido_Complex -BH⁺Cl⁻ Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NH₂

Sources

Optimization

Technical Support Center: Fluorinated Amine Handling &amp; Storage

This technical guide addresses the unique stability and handling challenges presented by fluorinated amines. Unlike their non-fluorinated analogs, these compounds introduce a latent hazard: the potential generation of hy...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the unique stability and handling challenges presented by fluorinated amines. Unlike their non-fluorinated analogs, these compounds introduce a latent hazard: the potential generation of hydrofluoric acid (HF) via


-elimination and significant alterations in basicity (

).

Executive Summary: The "Fluorine Effect"

Fluorinated amines are not merely "lipophilic amines." The high electronegativity of the fluorine atom creates two critical deviations from standard amine behavior:

  • 
    -Elimination Risk:  Fluorines located on the 
    
    
    
    -carbon (2-position relative to nitrogen) are prone to elimination, releasing HF. This process is often autocatalytic in free bases.
  • 
     Depression:  The electron-withdrawing inductive effect (-I) significantly lowers the basicity of the amine, altering its reactivity with atmospheric 
    
    
    
    and acids.

Module 1: The "Etched Glass" Phenomenon (Decomposition)

User Issue: "I stored my fluorinated amine free base in a glass vial at room temperature. After two weeks, the glass looks 'frosted' or cloudy, and the purity has dropped."

The Mechanism: Autocatalytic -Elimination

This is the most critical failure mode for fluorinated amines. If a fluorine atom is present at the


-position, the lone pair on the nitrogen can facilitate the abstraction of a proton, leading to the expulsion of a fluoride ion.

In a glass vessel, this triggers a destructive cycle:

  • Elimination: The amine degrades to an enamine/imine and releases Hydrogen Fluoride (HF).

  • Etching: HF reacts with the silica in the glass (

    
    ) to form Silicon Tetrafluoride (
    
    
    
    ) and water.
  • Contamination: The water generated hydrolyzes more amine, and dissolved silicates contaminate the sample.

Visualization: The Decomposition Cycle

The following diagram illustrates why glass storage is fatal for unstable fluorinated free bases.

DecompositionCycle FreeBase Fluorinated Amine (Free Base) Elimination β-Elimination (E1cB Mechanism) FreeBase->Elimination Ambient Temp HF HF Generation Elimination->HF F- Release Glass Glass Wall (SiO2) HF->Glass Attacks Etching Etching Reaction (SiO2 + 4HF → SiF4 + 2H2O) Glass->Etching Water Water Generation Etching->Water Water->FreeBase Hydrolysis/Degradation

Caption: Figure 1.[1] The autocatalytic destruction of fluorinated amines in glass. HF generation leads to water production, accelerating degradation.

Troubleshooting Protocol
  • Immediate Action: Transfer any remaining liquid to a PTFE (Teflon) or HDPE container immediately. Do not attempt to salvage material that has turned into a slurry of silicates.

  • Prevention:

    • Never store

      
      -fluorinated amine free bases in glass for >24 hours.
      
    • Always store at -20°C to kinetically inhibit the elimination pathway.

Module 2: Carbonation & Basicity ( )[2]

User Issue: "My fluorinated amine is less basic than the non-fluorinated analog. Do I still need to worry about


 absorption (carbamate formation)?"
The Science: Depression vs. Nucleophilicity

Yes. While the basicity (proton acceptance) is reduced due to the inductive effect of fluorine (lowering


 by ~1.0–2.0 units per 

-fluorine), the nucleophilicity (ability to attack electrophiles like

) remains sufficient to form carbamates.

Because fluorinated amines are weaker bases, the resulting carbamate salts are often less stable and may decompose back to the amine and


 upon heating, but they appear as white solid precipitates in your liquid sample during storage.
Comparative Data: Stability Matrix
FeatureNon-Fluorinated Amine

-Fluorinated Amine
Handling Implication

(Conj. Acid)
~10.5~8.5 - 9.0Weaker base; requires stronger acids for salt formation.

Reactivity
High (forms stable carbamates)Moderate (forms reversible carbamates)Precipitate forms on air exposure; purge with Argon.
Glass Stability ExcellentPoor (if free base)Use Plastic (PP/HDPE/PTFE) only.
Volatility ModerateHighFluorine increases volatility; keep caps TIGHT.
Troubleshooting Protocol
  • Purge: Always backfill storage containers with Argon or Nitrogen.

  • Recovery: If a solid precipitate (carbamate) forms:

    • Do not filter.

    • Connect the vessel to a high-vacuum line (Schlenk line).

    • Gently warm the vessel (30–40°C). The unstable fluorinated carbamate often reverts to the amine and gaseous

      
      , which is removed by vacuum.
      

Module 3: Salt Selection Guide

User Question: "I want to convert my fluorinated amine to a salt for long-term stability. Should I use HCl or TFA?"

Expert Recommendation: The Kinetic Barrier

Converting the free base to a salt protonates the nitrogen lone pair. This shuts down the


-elimination pathway because the nitrogen can no longer act as an internal base/electron donor.

Decision Tree for Salt Selection:

SaltSelection Start Select Salt Form IsVolatile Is Free Base Volatile? Start->IsVolatile Yes Yes IsVolatile->Yes Avoid High Vac No No IsVolatile->No Standard HCl HCl Salt Warning: Hygroscopic\nStore with Desiccant Warning: Hygroscopic Store with Desiccant HCl->Warning: Hygroscopic\nStore with Desiccant TFA TFA Salt Warning: 19F NMR\nSignal Overlap Warning: 19F NMR Signal Overlap TFA->Warning: 19F NMR\nSignal Overlap Oxalate Oxalate/Tosylate Yes->HCl Best for Crystallinity No->TFA Ease of Prep (HPLC) No->Oxalate If HCl is hygroscopic

Caption: Figure 2. Salt selection logic. HCl is generally preferred for stability, but fluorinated amine hydrochlorides can be extremely hygroscopic.

Protocol: HCl Salt Formation (Anhydrous)

Avoid aqueous acids, as fluorinated amines can be lipophilic and separate.

  • Dissolve fluorinated amine in Diethyl Ether or Dioxane .

  • Cool to 0°C on ice.

  • Add 4M HCl in Dioxane dropwise.

  • Precipitate forms immediately. Filter under inert gas (Nitrogen) to avoid moisture absorption.

  • Store in a desiccator.

Module 4: Emergency Safety (HF Protocol)

Critical Warning: If a fluorinated amine has decomposed in a sealed container, the headspace may contain pressurized Hydrogen Fluoride gas .

Signs of Danger:

  • "Smoking" when the bottle is opened.

  • Etched/cloudy glass walls.

  • Acrid, pungent odor (distinct from the "fishy" amine smell).

Exposure Response: If liquid from a decomposed sample contacts skin, treat it as an HF burn, not a standard chemical burn.

  • Wash: Rinse with water for 5 minutes (shorter than standard burns to prioritize neutralization).

  • Neutralize: Apply 2.5% Calcium Gluconate Gel immediately and continuously.

  • Medical: Seek emergency care. The fluoride ion penetrates deep tissue and attacks bone calcium.

References

  • Pka Depression & Fluorine Substitution

    • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
  • Beta-Elimination & Stability

    • The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one.
  • Carbamate Formation with CO2

    • Continuous Synthesis of Carbamates
  • Glass vs.

    • Stability of fluoride solutions in glass and plastic containers.[2] ResearchGate.

Sources

Troubleshooting

Preventing polysubstitution in isoquinoline amine reactions

Current Status: ONLINE | Ticket Priority: HIGH | Topic: Polysubstitution Control Welcome to the Isoquinoline Technical Support Hub User Issue: "I am observing significant polysubstitution (over-alkylation/arylation) duri...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ONLINE | Ticket Priority: HIGH | Topic: Polysubstitution Control

Welcome to the Isoquinoline Technical Support Hub

User Issue: "I am observing significant polysubstitution (over-alkylation/arylation) during the functionalization of my isoquinoline scaffold. Yields of the desired mono-substituted product are low (<40%)."

Support Analyst Diagnosis: Isoquinoline derivatives, particularly 1,2,3,4-tetrahydroisoquinolines (THIQs), present a classic nucleophilic challenge. The secondary amine in a THIQ ring is highly reactive. Upon mono-alkylation, the resulting tertiary amine often becomes more nucleophilic due to inductive donation from the new alkyl group, leading to a "runaway" reaction that forms quaternary ammonium salts. Similarly, in metal-catalyzed cross-couplings (Buchwald-Hartwig), improper ligand selection can lead to bis-arylation if primary amines are used as linkers.

This guide provides validated protocols to enforce mono-selectivity .

Quick Triage: Select Your Workflow

Before proceeding, identify your specific reaction class using the decision matrix below.

G Start Select Reaction Type Q1 Targeting the Nitrogen (THIQ)? Start->Q1 Q2 Targeting the Carbon Ring? Start->Q2 PathA Direct Alkylation (R-X + Amine) Q1->PathA Alkyl Halide PathB Reductive Amination (Aldehyde + Amine) Q1->PathB Carbonyl PathC Buchwald-Hartwig (Ar-X + Amine) Q1->PathC Aryl Halide PathD Minisci/C-H Activation Q2->PathD Radical Addition

Figure 1: Decision matrix for selecting the appropriate troubleshooting module.

Module 1: Controlling Direct N-Alkylation

Scenario: You are reacting a THIQ with an alkyl halide (R-X) and getting quaternary salts.

The Root Cause: The Nucleophilicity Trap

In SN2 reactions, the product (tertiary amine) is often more electron-rich than the starting material (secondary amine).

  • Mechanism:

    
    
    
  • Kinetic Issue: If

    
    , you will inevitably get mixtures.
    
Protocol: The "Sacrificial Base" Method

Instead of using a strong base that deprotonates everything immediately, use a base with poor solubility or specific pKa matching to keep the concentration of the free amine low (kinetic throttling).

Reagents:

  • Substrate: Tetrahydroisoquinoline (1.0 equiv)

  • Electrophile: Alkyl Bromide (0.9 equiv - Slight deficit is critical)

  • Base: Cesium Hydroxide (CsOH[1]·H2O) or NaHCO3[2]

  • Solvent: DMF (for CsOH) or Acetonitrile (for NaHCO3)

  • Additive: 4Å Molecular Sieves (powdered)

Step-by-Step:

  • Dry Conditions: Flame-dry your glassware. Water promotes side reactions.

  • The "Starvation" Addition: Dissolve the THIQ and Base in the solvent.

  • Slow Addition: Dissolve the Alkyl Bromide in a separate syringe. Add it dropwise over 2 hours at 0°C.

    • Why? Keeping the electrophile concentration low ensures that any unreacted secondary amine competes favorably against the newly formed tertiary amine.

  • Quench: Stop the reaction immediately upon consumption of the alkyl halide (monitor via TLC/LCMS). Do not wait for the amine to be consumed.

Troubleshooting Table:

Symptom Diagnosis Fix
>10% Quaternary Salt Reaction too fast / Excess R-X Reduce R-X to 0.85 equiv; Switch solvent to less polar (DCM) to slow SN2.
Low Conversion Base insolubility Switch from K2CO3 to Cs2CO3 (Cesium effect increases solubility).

| Bis-alkylation (if primary amine) | Wrong method | STOP. Switch to Reductive Amination (Module 2). |

Module 2: Reductive Amination (The Gold Standard)

Scenario: You want to attach an alkyl group to the THIQ nitrogen without risk of quaternary salt formation.

Why This Works

Reductive amination proceeds via an iminium ion intermediate. The reducing agent is selected to reduce the iminium (C=N) bond faster than the carbonyl (C=O) bond. Crucially, once the mono-alkylated product forms, it cannot form another iminium ion with the aldehyde, preventing double addition.

Protocol: The STAB Method (Sodium Triacetoxyborohydride)

This is the most robust method for preventing polysubstitution.

Reagents:

  • Substrate: Tetrahydroisoquinoline (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.1 - 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF[3]

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)

Workflow Diagram:

ReductiveAmination Step1 1. Imine Formation (THIQ + Aldehyde) Step2 2. Protonation (AcOH -> Iminium) Step1->Step2 Step3 3. Selective Reduction (STAB) Step2->Step3 Step4 4. Product (Tertiary Amine) Step3->Step4 Block Stops Here! No 2nd reaction possible Step4->Block Sterically/Chemically Inert

Figure 2: The self-limiting mechanism of reductive amination prevents over-alkylation.

Step-by-Step:

  • Mix: Combine THIQ and Aldehyde in DCE under Nitrogen.

  • Acidify: Add Acetic Acid. Stir for 15-30 mins to allow equilibrium formation of the iminium species.

  • Reduce: Add STAB in one portion.

    • Note: STAB is less reactive than NaBH4 and will not reduce the aldehyde directly, ensuring the hydride only attacks the iminium.

  • Workup: Quench with saturated NaHCO3.

Module 3: Buchwald-Hartwig Selectivity

Scenario: You are coupling a Halo-Isoquinoline with a primary amine and getting "bis-coupling" (the amine reacts with two isoquinoline molecules) or the amine is reacting twice.

The Solution: Ligand Control

Selectivity in Pd-catalyzed coupling is dictated by the steric bulk of the phosphine ligand.

Ligand Selection Guide:

Target Product Recommended Ligand Why?
Primary Amine Coupling BrettPhos High activity for primary amines; bulky enough to prevent bis-arylation.
Secondary Amine Coupling RuPhos Specifically designed to accommodate the steric bulk of secondary amines (like THIQ).

| General Purpose | XPhos | Excellent general utility, but less selective than BrettPhos for primary amines. |

Critical Parameter: The Pd/Ligand Ratio

  • Use a 1:2 ratio of Pd:Ligand (e.g., Pd(OAc)2 + BrettPhos).

  • Reasoning: Excess ligand ensures the active catalytic species is ligated, preventing "naked" palladium from catalyzing non-selective background reactions.

Module 4: Minisci Reaction (C-H Functionalization)

Scenario: You are adding an alkyl radical to the C1 position of the Isoquinoline ring. Issue: Polysubstitution (adding alkyl groups to C1, C3, and C4).

Protocol: Acid-Controlled Mono-Alkylation

Minisci reactions are radical substitutions. The radical is nucleophilic; the heterocycle is electrophilic.

  • Protonation is Key: The reaction must be run in acidic media (TFA or H2SO4).

    • Mechanism:[4][5][6][7][8][9] Protonating the Isoquinoline nitrogen makes the ring highly electron-deficient, activating it toward nucleophilic radical attack at the most positive carbon (C1).

  • Two-Phase System: Use a DCM/Water biphasic system.

    • Why? The mono-alkylated product is more lipophilic than the protonated starting material. It extracts into the DCM layer, protecting it from further radical attack in the aqueous phase.

References & Authority

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • Foundational text for the STAB protocol (Module 2).

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

    • Definitive guide on Ligand selection (Module 3).

  • Salvatore, R. N., et al. (2002).[5] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[5] Journal of Organic Chemistry.

    • Basis for the "Sacrificial Base" method (Module 1).

  • Duncton, M. A. (2011).[10] "Minisci reactions: Versatile CH-functionalizations for medicinal chemists."[10] Med.[10] Chem. Commun.

    • Review of Minisci selectivity and biphasic strategies (Module 4).

For further assistance, please submit a ticket with your specific NMR spectra attached.

Sources

Optimization

Technical Support Center: 6-Fluoroisoquinolin-1-amine Stability &amp; Handling

Status: Active Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Senior Application Scientist: Dr. A. Vance Subject: Optimization of Solubility, Stability, and Analytical Methods for 6-Fluoroisoquinolin-1-amine

Introduction

Welcome to the technical support hub for 6-Fluoroisoquinolin-1-amine . This guide addresses the physicochemical challenges inherent to the 1-aminoisoquinoline scaffold.

The presence of the fluorine atom at position 6 introduces specific electronic effects (electron-withdrawing) that differentiate this molecule from the parent isoquinoline. This guide synthesizes physical organic chemistry principles with practical laboratory protocols to ensure experimental reproducibility.

Module 1: Solubility & Solution Preparation

Q: Why is my compound precipitating in PBS (pH 7.4) or water?

A: The precipitation is likely due to the pH of your solvent being too close to the molecule's pKa, resulting in a significant portion of the compound existing in its neutral (hydrophobic) form.

The Science: 1-Aminoisoquinolines are bases.[1][2] The parent compound (1-aminoisoquinoline) has a pKa of approximately 7.6 . The 6-Fluoro substituent is electron-withdrawing, which likely lowers the pKa slightly (estimated range: 6.8 – 7.2 ).

  • At pH < 5.0: The molecule is fully protonated (cationic) and highly soluble.

  • At pH ≈ 7.0 (Neutral): You are near the pKa.[2] The equilibrium shifts toward the neutral free base, which has poor aqueous solubility.

Protocol: Optimal Stock Solution Preparation Do not use pure water or neutral buffers for high-concentration stocks.

  • Primary Solvent: Dissolve the solid in DMSO (up to 50-100 mM) for long-term frozen storage.

  • Aqueous Dilution: When diluting into aqueous media for experiments:

    • Preferred: Use an acidic buffer (e.g., Acetate buffer pH 4.5) if the assay permits.

    • Physiological pH: If pH 7.4 is required, ensure the final concentration is below the solubility limit of the neutral species (often < 100 µM). Pre-dissolving in DMSO helps prevent "crashing out" upon dilution.

Visualization: Solubility Decision Logic

SolubilityLogic Start Start: Dissolving 6-Fluoroisoquinolin-1-amine SolventCheck Select Solvent System Start->SolventCheck Aqueous Aqueous Buffer SolventCheck->Aqueous Assay Prep Organic Organic (DMSO/MeOH) SolventCheck->Organic Stock Storage pHCheck Check pH relative to pKa (~7.0) Aqueous->pHCheck ResultSoluble High Solubility (Stable Solution) Organic->ResultSoluble Acidic pH < 5.0 (Fully Protonated) pHCheck->Acidic Acidic Buffer Neutral pH > 6.5 (Partial Neutral Species) pHCheck->Neutral PBS/HBSS Acidic->ResultSoluble ResultPrecip Risk of Precipitation (Low Solubility) Neutral->ResultPrecip

Figure 1: Decision tree for solvent selection based on the ionization state of the amine.

Module 2: Chemical Stability & Degradation

Q: I see a new peak appearing in my LC-MS after 24 hours. What is it?

A: The new peak is almost certainly 6-fluoroisoquinolin-1(2H)-one (also known as the isocarbostyril derivative). This is the product of hydrolysis.

The Science: The C-1 position of the isoquinoline ring is electron-deficient (electrophilic), making it susceptible to nucleophilic attack by water.

  • Mechanism: Water attacks the C-1 carbon, displacing the amine (deamination).

  • Effect of Fluorine: The 6-Fluoro group withdraws electron density from the ring, making the C-1 position more electrophilic than in the non-fluorinated parent. This theoretically increases the rate of hydrolysis compared to 1-aminoisoquinoline.

  • Tautomerism: The molecule exists in equilibrium between the amino-form and the imino-form. The hydrolysis pathway is often irreversible under physiological conditions.

Stability Data Summary

ConditionStability PredictionMechanism
Solid State (Dry) HighMinimal degradation if protected from light/moisture.
Acidic Solution (pH < 4) Moderate to HighProtonation of the ring nitrogen stabilizes the aromatic system, but strong acid + heat can force hydrolysis.
Neutral/Basic (pH > 7) Low to ModerateThe free base is more susceptible to oxidation and nucleophilic attack.
Oxidative Stress LowThe amine group is prone to N-oxidation or oxidative deamination.
Visualization: Hydrolytic Degradation Pathway

Degradation Amine 6-Fluoroisoquinolin-1-amine (Active) Intermediate Tetrahedral Intermediate (Unstable) Amine->Intermediate + H2O (Hydrolysis) Lactam 6-Fluoroisoquinolin-1(2H)-one (Inactive Degradant) Intermediate->Lactam - NH3 Ammonia NH3 (Byproduct) Intermediate->Ammonia

Figure 2: The primary degradation pathway: hydrolytic deamination converting the amine to the thermodynamically stable lactam (isoquinolinone).

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

Q: Why does the peak tail severely on my C18 column?

A: Peak tailing is a classic symptom of secondary silanol interactions .

The Science: Silica-based C18 columns contain residual silanol groups (Si-OH) on the surface. These silanols are weakly acidic.

  • Since 6-Fluoroisoquinolin-1-amine is a base (pKa ~7), it will be positively charged at neutral or acidic pH.

  • If the mobile phase pH > 3.5, the silanols become deprotonated (Si-O⁻).

  • The Interaction: The cationic amine binds ionically to the anionic silanol, causing the analyte to "drag" through the column, resulting in tailing.

Protocol: HPLC Method Optimization

To eliminate tailing, you must suppress this ionic interaction using one of these three strategies:

  • Low pH Strategy (Recommended):

    • Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid .

    • Mechanism: The low pH (approx pH 2.[3]0) keeps the silanols protonated (neutral), preventing them from binding to your positively charged drug.

  • High pH Strategy (Requires specific columns):

    • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10).

    • Mechanism: At pH 10, the drug is deprotonated (neutral) and will not interact with silanols. Warning: Only use "High pH Stable" columns (e.g., C18 Hybrid particles).

  • Ion Pairing Strategy:

    • Add Triethylamine (TEA) to the mobile phase. The TEA acts as a "sacrificial base," saturating the silanol sites so your drug can pass through freely.

Visualization: HPLC Troubleshooting Flowchart

HPLCTrouble Problem Problem: Peak Tailing CheckpH Check Mobile Phase pH Problem->CheckpH LowPH pH < 3.0 CheckpH->LowPH MidPH pH 3.0 - 8.0 CheckpH->MidPH Action1 Add TFA or Formic Acid (Protonate Silanols) LowPH->Action1 Usually Sufficient Action2 Switch to High pH Resistant Column (Deprotonate Amine) MidPH->Action2 Option A Action3 Add Ion Pairing Agent (Sacrificial Base) MidPH->Action3 Option B

Figure 3: Troubleshooting logic for resolving peak asymmetry in basic analytes.

Module 4: Storage & Handling Guidelines

Q: How should I store the solid powder vs. the solution?

StateStorage ConditionShelf Life (Est.)
Solid Powder -20°C, Desiccated, Protected from Light> 2 Years
DMSO Stock -20°C or -80°C6 - 12 Months
Aqueous Solution Do not store. Prepare fresh.< 24 Hours

Critical Warning: Avoid freeze-thaw cycles with aqueous solutions. The pH shift during freezing (buffer precipitation) can accelerate degradation.

References

  • PubChem. (n.d.). 1-Aminoisoquinoline (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • Chromatography Online. (2019). HPLC Diagnostic Skills: Tailing Peaks and Silanol Interactions. LCGC.[4] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Isoquinoline-Based ROCK Inhibitors: 6-Substituted Isoquinolin-1-amines Versus Fasudil and Belumosudil

For researchers, scientists, and drug development professionals navigating the landscape of kinase inhibitors, the isoquinoline scaffold represents a cornerstone of modern medicinal chemistry. Its rigid structure and hyd...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of kinase inhibitors, the isoquinoline scaffold represents a cornerstone of modern medicinal chemistry. Its rigid structure and hydrogen bonding capabilities make it a privileged core for designing potent and selective inhibitors of various kinases, particularly the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). This guide provides an in-depth technical comparison of an emerging class of ROCK inhibitors, the 6-substituted isoquinolin-1-amines, with two clinically relevant isoquinoline-based counterparts: the first-generation pan-ROCK inhibitor, Fasudil, and the second-generation ROCK2-selective inhibitor, Belumosudil.

The Isoquinoline Scaffold: A Privileged Structure in Kinase Inhibition

The isoquinoline ring system, a bicyclic aromatic heterocycle, serves as an excellent anchor for ATP-competitive kinase inhibitors. The nitrogen atom in the isoquinoline ring can form a crucial hydrogen bond with the hinge region of the kinase's ATP-binding pocket, a key interaction for potent inhibition. Modifications at various positions on the isoquinoline ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will focus on inhibitors of the ROCK serine/threonine kinases, which are pivotal regulators of the actin cytoskeleton and are implicated in a multitude of pathologies including cardiovascular diseases, cancer metastasis, and autoimmune disorders.[1][2]

A New Frontier: 6-Substituted Isoquinolin-1-amines

Fragment-based drug discovery has identified 6-substituted isoquinolin-1-amines as a promising class of ATP-competitive ROCK inhibitors.[1][3] Initial screening identified a historical thrombin/FactorXa building block as a modest ROCK-I inhibitor, which was then optimized through fragment growth to yield potent 6-substituted isoquinolin-1-amine derivatives.[3] While specific data for a 6-fluoro analog is not extensively published, the optimization of this series has led to compounds with significantly improved potency and pharmacokinetic profiles compared to the initial fragment hits.[1][4] For the purpose of this guide, we will refer to the lead compounds from this class, exemplified by compounds developed by Ray et al., as the "6-Aminorisoquinoline Series." These compounds have demonstrated comparable potency and cellular efficacy to first-generation ROCK inhibitors, with some analogs showing superior pharmacokinetic properties in preclinical models.[1][3]

The Clinical Benchmarks: Fasudil and Belumosudil

To provide a clinically relevant comparison, we will evaluate the 6-aminoisoquinoline series against two established isoquinoline-based ROCK inhibitors:

  • Fasudil (HA-1077): A first-generation, non-isoform-selective ROCK inhibitor.[5] It is approved for clinical use in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[2] Fasudil also exhibits inhibitory activity against other kinases, such as protein kinase A (PKA) and protein kinase C (PKC), which contributes to its broader pharmacological profile and potential off-target effects.[6]

  • Belumosudil (KD025): A second-generation, potent, and selective ROCK2 inhibitor.[7] It was approved by the FDA in 2021 for the treatment of adult and pediatric patients with chronic graft-versus-host disease (cGVHD) after failure of at least two prior lines of systemic therapy.[8] Its selectivity for ROCK2 is thought to contribute to its immunomodulatory effects with a potentially more favorable side-effect profile compared to pan-ROCK inhibitors.[9]

Comparative Analysis: Potency, Selectivity, and Mechanism of Action

The primary measure of a kinase inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the kinase's activity by 50%. The following table summarizes the reported IC50 values for the 6-aminoisoquinoline series representative, Fasudil, and Belumosudil against ROCK1 and ROCK2.

Inhibitor Class/CompoundTargetBiochemical IC50Notes
6-Aminoisoquinoline Series ROCK1Micromolar to nanomolar rangePotency is highly dependent on the nature of the 6-substituent. Optimized compounds show potency comparable to first-generation inhibitors.[3]
Fasudil ROCK21.9 µMA pan-ROCK inhibitor with micromolar potency.[10]
PKA~1.2 µMAlso inhibits other kinases, indicating a broader selectivity profile.[6]
PKC~3.3 µM[6]
Belumosudil (KD025) ROCK2105 nMExhibits high selectivity for ROCK2 over ROCK1.[5]
ROCK124 µMOver 200-fold selectivity for ROCK2.[5]

Mechanism of Action: All three classes of inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the ROCK kinases, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.

cluster_upstream Upstream Signaling cluster_kinase ROCK Kinase cluster_inhibitors Isoquinoline Inhibitors cluster_downstream Downstream Effects RhoA_GTP Active RhoA-GTP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates 6_Aminorisoquinoline 6-Aminoisoquinoline Series 6_Aminorisoquinoline->ROCK Fasudil Fasudil Fasudil->ROCK Belumosudil Belumosudil Belumosudil->ROCK Selective for ROCK2 MLC_P Phosphorylated MLC (pMLC) Actin_Cytoskeleton Actin Cytoskeleton Reorganization MLC_P->Actin_Cytoskeleton Cell_Contraction Cell Contraction & Adhesion Actin_Cytoskeleton->Cell_Contraction caption Figure 1: Simplified ROCK Signaling Pathway and Points of Inhibition.

Figure 1: Simplified ROCK Signaling Pathway and Points of Inhibition.

The selectivity profile of a kinase inhibitor is critical for minimizing off-target effects and associated toxicities. Fasudil's broader kinase activity may contribute to its observed side effects, while Belumosudil's high selectivity for ROCK2 is a key feature of its therapeutic application in cGVHD, where modulation of the immune response is desired.[2][9] The 6-aminoisoquinoline series has been optimized to improve selectivity over other kinases like PKA.[4]

Experimental Protocols for Comparative Evaluation

To ensure a rigorous and objective comparison of these inhibitors, a series of standardized biochemical and cell-based assays are essential. The following protocols represent industry-standard methodologies for characterizing ROCK inhibitors.

Biochemical Potency Assessment: IMAP Kinase Assay

The Immobilized Metal Affinity-based Phosphorescence (IMAP) assay is a robust, non-radioactive, homogeneous method for measuring kinase activity. It relies on the high-affinity binding of trivalent metal-containing nanoparticles to phosphorylated peptides.

cluster_workflow IMAP Kinase Assay Workflow Start Start Prepare_Reaction Prepare Kinase Reaction: - ROCK1 or ROCK2 Enzyme - Fluorescently Labeled Substrate - ATP - Test Inhibitor Start->Prepare_Reaction Incubate Incubate at 30°C Prepare_Reaction->Incubate Add_IMAP Add IMAP Binding Reagent Incubate->Add_IMAP Equilibrate Equilibrate at Room Temp. Add_IMAP->Equilibrate Read_FP Read Fluorescence Polarization (FP) Equilibrate->Read_FP Analyze Analyze Data: Calculate IC50 Values Read_FP->Analyze End End Analyze->End caption Figure 2: IMAP Kinase Assay Workflow.

Figure 2: IMAP Kinase Assay Workflow.

Step-by-Step Protocol:

  • Reaction Setup: In a 384-well plate, prepare the kinase reaction mixture containing the ROCK enzyme (ROCK1 or ROCK2), a fluorescently labeled substrate peptide (e.g., a derivative of Myosin Phosphatase Target Subunit 1, MYPT1), and ATP.

  • Inhibitor Addition: Add serial dilutions of the test inhibitors (6-aminoisoquinoline analogs, Fasudil, Belumosudil) to the reaction wells. Include appropriate controls (no inhibitor, no enzyme).

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction by adding the IMAP Binding Reagent, which contains trivalent metal-coated nanoparticles that bind to the phosphorylated substrate.

  • Signal Measurement: After a brief incubation period to allow for binding, measure the fluorescence polarization (FP) of the samples. Phosphorylation of the substrate leads to its binding to the large nanoparticles, resulting in a higher FP signal.

  • Data Analysis: Plot the FP signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each inhibitor.

Causality Behind Experimental Choices: The IMAP assay is chosen for its high-throughput capability, non-radioactive format, and its adaptability to various kinases, making it ideal for primary screening and potency determination. The use of a specific ROCK substrate peptide ensures that the measured activity is directly attributable to the kinase of interest.

Cellular Potency Assessment: MYPT1 Phosphorylation ELISA

To assess the inhibitor's activity in a cellular context, a cell-based ELISA measuring the phosphorylation of a key downstream ROCK substrate, MYPT1, is employed. This assay provides a more physiologically relevant measure of inhibitor potency.

Step-by-Step Protocol:

  • Cell Culture: Plate a relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs) in a 96-well plate and grow to confluence.

  • Inhibitor Treatment: Treat the cells with serial dilutions of the test inhibitors for a specified time.

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • ELISA: Use a sandwich ELISA kit with a capture antibody specific for total MYPT1 and a detection antibody that recognizes phosphorylated MYPT1 (at Thr853).

  • Signal Detection: Add a substrate for the enzyme conjugated to the detection antibody and measure the resulting colorimetric or fluorescent signal.

  • Data Analysis: Normalize the phospho-MYPT1 signal to the total MYPT1 signal and plot the normalized values against the inhibitor concentration to determine the cellular IC50.

Trustworthiness of the Protocol: This protocol is self-validating as it measures the modulation of a direct downstream target of ROCK in a cellular environment. The normalization to total protein levels accounts for any variations in cell number or protein expression, ensuring the reliability of the results.

In Vivo Efficacy: Preclinical Animal Models

The ultimate test of an inhibitor's therapeutic potential lies in its efficacy in relevant animal models of disease.

  • Hypertension: The Spontaneously Hypertensive Rat (SHR) is a widely used and well-characterized model of essential hypertension.[11][12] Efficacy of ROCK inhibitors can be assessed by measuring the reduction in blood pressure following administration.[13]

  • Chronic Graft-versus-Host Disease (cGVHD): Murine models of cGVHD, which involve the transplantation of allogeneic bone marrow and T cells into irradiated recipient mice, are used to evaluate the immunomodulatory and anti-fibrotic effects of inhibitors like Belumosudil.[2][14] Readouts include survival, clinical scores of disease severity, and histological analysis of target organs.

Conclusion: A Comparative Perspective for Drug Discovery

This guide provides a framework for the comparative analysis of 6-substituted isoquinolin-1-amines against the established ROCK inhibitors, Fasudil and Belumosudil.

  • The 6-aminoisoquinoline series represents a promising new class of ROCK inhibitors with the potential for improved potency and pharmacokinetic properties. Further development and characterization, including comprehensive selectivity profiling, are necessary to fully elucidate their therapeutic potential.

  • Fasudil serves as a valuable benchmark as a first-in-class, clinically approved pan-ROCK inhibitor. Its broader kinase activity, however, highlights the need for more selective inhibitors to minimize off-target effects.

  • Belumosudil exemplifies the success of a second-generation, isoform-selective inhibitor, demonstrating that targeting ROCK2 specifically can lead to significant therapeutic benefits in complex immune-mediated diseases like cGVHD.

For researchers in the field, the choice of inhibitor will depend on the specific research question or therapeutic goal. For studies requiring broad inhibition of the Rho/ROCK pathway, Fasudil may be a suitable tool. However, for applications demanding greater selectivity and potentially a more favorable safety profile, the development of isoform-selective inhibitors like Belumosudil and the further optimization of novel scaffolds such as the 6-substituted isoquinolin-1-amines will be crucial. The experimental protocols outlined in this guide provide a robust framework for the head-to-head comparison of these and other emerging isoquinoline-based inhibitors, facilitating data-driven decisions in the drug discovery process.

References

  • Ray, P., Wright, J., Adam, J., Bennett, J., Boucharens, S., Black, D., Cook, A., Brown, A. R., Epemolu, O., Fletcher, D., Haunso, A., Huggett, M., Jones, P., Laats, S., Lyons, A., Mestres, J., de Man, J., Morphy, R., Rankovic, Z., Sherborne, B., … Zaman, G. Z. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & medicinal chemistry letters, 21(1), 97–101. [Link]

  • ResearchGate. (2026, January 6). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors | Request PDF. Retrieved from [Link]

  • Olson, M. F. (2010). Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. Cellular and molecular life sciences : CMLS, 67(2), 171–177. [Link]

  • ResearchGate. (n.d.). IC 50 values obtained for Fasudil, TPCA-1 and Y-27632 in vitro. Retrieved from [Link]

  • Inotiv. (n.d.). SHR (Spontaneous Hypertensive Rat). Retrieved from [Link]

  • Zanin-Zhorov, A., Weiss, J. M., Nyuydzefe, M. S., Chen, W., Scherle, P. A., & McGee, R. F. (2021). Belumosudil, a selective ROCK2 inhibitor, for the treatment of chronic graft-versus-host disease. Annals of the New York Academy of Sciences, 1495(1), 76–88. [Link]

  • AHA Journals. (n.d.). Resetting Blood Pressure in Spontaneously Hypertensive Rats. Retrieved from [Link]

  • Chapman University Digital Commons. (2023, September 22). Murine Models of Graft Versus Host Disease (GVHD). Retrieved from [Link]

  • Sun, X., Min, J., & Lou, D. (2009). The Rho kinase inhibitor fasudil inhibits the migratory behaviour of 95-D lung carcinoma cells. Biomedicine & pharmacotherapy = Biomedecine & pharmacotherapie, 63(9), 678–683. [Link]

  • ResearchGate. (n.d.). IC 50 of fasudil and its analogs against ROCK 2, PKA, PKC, and PKG. Retrieved from [Link]

  • AHA Journals. (n.d.). Spontaneously Hypertensive Rat Model. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). belumosudil. Retrieved from [Link]

  • EHA Library. (n.d.). Animal models of graft-versus-host disease. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Spontaneously Hypertensive Rat Model. Retrieved from [Link]

  • ResearchGate. (n.d.). FDA Approval Summary: Belumosudil for Adult and Pediatric Patients 12 Years and Older with Chronic GvHD after Two or More Prior Lines of Systemic Therapy. Retrieved from [Link]

  • Sato, M., Tani, E., Fujikawa, K., & Kaibuchi, K. (2001). Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage. Life sciences, 69(14), 1629–1638. [Link]

  • Chapman University Digital Commons. (2023, September 22). Murine Models of Graft Versus Host Disease (GVHD). Retrieved from [Link]

  • Inamoto, Y., et al. (2024). An open-label study of belumosudil, a selective ROCK2 inhibitor, as second or subsequent line of therapy for steroid-dependent/steroid-resistant chronic GVHD. American Journal of Hematology. [Link]

  • IJCRT.org. (2023, February 2). SPONTANEOUSLY HYPERTENSION RAT MODELS - AN OVERVIEW. Retrieved from [Link]

  • Jagasia, M., Lazaryan, A., Bachier, C. R., Salhotra, A., Weisdorf, D. J., Zoghi, B., Essell, J., Green, L., Schueller, O., Patel, J., Zanin-Zhorov, A., Weiss, J. M., Yang, Z., Eiznhamer, D., Aggarwal, S. K., Blazar, B. R., & Lee, S. J. (2021). ROCK2 Inhibition With Belumosudil (KD025) for the Treatment of Chronic Graft-Versus-Host Disease. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 39(17), 1888–1898. [Link]

  • CONICET. (n.d.). P2O5/SiO2 : A Simple and Effective Catalyst for the Synthesis of N- substituted 1-Alkyl and 1-Aryl 3-Aminoisoquinolines. Retrieved from [Link]

  • Rao, A. U., et al. (2012). Facile synthesis of tetracyclic azepine and oxazocine derivatives and their potential as MAPKAP-K2 (MK2) inhibitors. Bioorganic & medicinal chemistry letters, 22(2), 1068–1072. [Link]

  • Cox, C. D., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & medicinal chemistry letters, 19(11), 2997–3001. [Link]

  • Beilstein Journals. (n.d.). New tricks of well-known aminoazoles in isocyanide-based multicomponent reactions and antibacterial activity of the compounds synthesized. Retrieved from [Link]

  • Ray, P., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & medicinal chemistry letters, 21(4), 1313–1317. [Link]

Sources

Comparative

Cross-reactivity studies of 6-Fluoroisoquinolin-1-amine based inhibitors

Technical Comparison Guide: Cross-Reactivity Profiling of 6-Fluoroisoquinolin-1-amine Based Inhibitors Executive Summary: The Structural Evolution The transition from first-generation ROCK inhibitors (e.g., Fasudil) to n...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Cross-Reactivity Profiling of 6-Fluoroisoquinolin-1-amine Based Inhibitors

Executive Summary: The Structural Evolution

The transition from first-generation ROCK inhibitors (e.g., Fasudil) to next-generation scaffolds has centered on the isoquinolin-1-amine core. While sulfonamide-based inhibitors (Fasudil, Ripasudil) rely on a distinct binding mode, the isoquinolin-1-amine scaffold mimics the adenosine ring of ATP, offering nanomolar potency but introducing significant selectivity challenges.

This guide focuses on 6-Fluoroisoquinolin-1-amine (6-F-IQA) derivatives. The introduction of a fluorine atom at the C6 position is a critical medicinal chemistry tactic designed to:

  • Modulate Basicity: Lower the pKa of the isoquinoline nitrogen to optimize hinge-region hydrogen bonding.

  • Block Metabolism: Prevent oxidative metabolism at the susceptible C6 position.

  • Alter Selectivity: Shift the selectivity window against the closely related AGC kinase family members, specifically Protein Kinase A (PKA) and Protein Kinase C (PKC).

Mechanistic Basis of Cross-Reactivity

To understand the cross-reactivity profile, one must analyze the ATP-binding pocket interactions.

  • Primary Target (ROCK1/2): The 1-amino group and the isoquinoline nitrogen form a bidentate hydrogen bond network with the hinge region backbone (typically residues corresponding to Glu/Leu in the kinase domain).

  • The Off-Target Liability (PKA/PKC): The ATP-binding clefts of ROCK and PKA are highly conserved. The "6-position" of the isoquinoline ring vectors towards the solvent front or a sub-pocket depending on the specific side chains.

  • The Fluorine Effect: The electron-withdrawing nature of the 6-fluoro substituent reduces the electron density of the aromatic ring. This subtly weakens the hinge interaction compared to the non-fluorinated parent, which can paradoxically increase selectivity by destabilizing binding to off-targets (PKA) more than the primary target (ROCK), provided the hydrophobic fit is maintained.

Diagram 1: ROCK Signaling & Inhibitor Intervention Point

This pathway illustrates the downstream consequences of ROCK inhibition by 6-F-IQA, specifically the impact on Myosin Light Chain (MLC) phosphorylation.

ROCK_Pathway GPCR GPCR Agonist (LPA, S1P) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK1 / ROCK2 (Kinase Domain) RhoA->ROCK Activates MBS Myosin Binding Subunit (MBS) ROCK->MBS Phosphorylates (Inactivates Phosphatase) MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation Inhibitor 6-F-IQA Inhibitor Inhibitor->ROCK ATP-Competitive Inhibition MBS->MLC Prevents Dephosphorylation Actin Actomyosin Contraction (Stress Fibers) MLC->Actin Promotes

Caption: The 6-F-IQA inhibitor targets the ROCK kinase domain, preventing MLC phosphorylation and subsequent cytoskeletal contraction.

Comparative Performance Data

The following data synthesizes performance metrics of 6-F-IQA derivatives against industry standards.

Table 1: Kinase Selectivity & Potency Profile (IC50 in nM)

Compound ClassScaffold TypeROCK1 (nM)ROCK2 (nM)PKA (Off-Target)Selectivity Ratio (PKA/ROCK2)
6-F-IQA Fluorinated Isoquinolin-1-amine3.5 2.8 145~51x
Y-27632 Pyridine-amide140140>10,000>70x
Fasudil Isoquinoline-5-sulfonamide3303301,200~3.6x
H-1152 Dimethyl-isoquinolin-1-amine1.61.6630~390x

Analysis:

  • Potency: 6-F-IQA derivatives generally exhibit single-digit nanomolar potency, significantly superior to Fasudil and comparable to H-1152.

  • Selectivity: While Y-27632 is less potent, it is highly selective. The 6-F-IQA scaffold improves upon the poor selectivity of Fasudil but requires careful monitoring of PKA inhibition compared to the pyridine-based Y-27632.

  • Clinical Relevance: The 51x window is generally considered acceptable for preclinical development, provided the in vivo effective concentration remains below the PKA threshold.

Experimental Protocols for Validation

To validate the cross-reactivity profile of a 6-Fluoroisoquinolin-1-amine inhibitor, a dual-phase screening approach is required: Biochemical Profiling followed by Cellular Confirmation .

Phase A: Radiometric 33P-ATP Kinase Assay (Gold Standard)

Why: Fluorescence-based assays (like FRET) can suffer from interference due to the autofluorescence of isoquinoline rings. Radiometric assays are robust and interference-free.

  • Reagent Prep: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Substrate: Use Long S6 Peptide (KEAKEKRQEQIAKRRRLSSLRASTSKSGGSQK) at 20 µM.

  • Reaction:

    • Mix 5 µL of inhibitor (serial dilution in DMSO) with 10 µL of Enzyme/Substrate mix.

    • Initiate with 10 µL of [γ-33P]ATP (Specific activity: 10 µCi/µL).

    • Incubate for 60 mins at Room Temperature.

  • Termination: Spot reaction onto P81 phosphocellulose paper.

  • Wash: Wash 3x with 0.75% Phosphoric acid to remove unbound ATP.

  • Detection: Scintillation counting.

Phase B: Cellular Selectivity (Western Blot)

Why: To confirm that biochemical potency translates to intracellular activity without off-target cytotoxicity.

  • Cell Line: NIH-3T3 fibroblasts or A7r5 smooth muscle cells.

  • Treatment: Treat cells with inhibitor (0.1, 1, 10 µM) for 1 hour.

  • Stimulation: Stimulate with LPA (Lysophosphatidic acid) to induce RhoA/ROCK pathway.

  • Lysis & Blotting:

    • Primary Marker (ROCK): p-MLC (Ser19) or p-MYPT1 (Thr853).

    • Off-Target Marker (PKA): p-CREB (Ser133) or p-VASP (Ser157) (Stimulate with Forskolin to induce PKA for the negative control arm).

  • Validation Criteria: A successful 6-F-IQA candidate must suppress p-MLC at <100 nM while leaving p-CREB levels unaffected at concentrations up to 1 µM.

Diagram 2: Cross-Reactivity Screening Workflow

Screening_Workflow Compound 6-F-IQA Derivative Primary 1. Primary Screen (Single Dose @ 1µM) Compound->Primary Hit_Check >50% Inhibition? Primary->Hit_Check Kd_Det 2. Kd Determination (10-pt Dose Response) Hit_Check->Kd_Det Yes Discard Discard Hit_Check->Discard No Selectivity 3. Selectivity Profiling (Panel of 300+ Kinases) Kd_Det->Selectivity Gini Calculate Gini Coefficient (0 = Promiscuous, 1 = Selective) Selectivity->Gini

Caption: Workflow for determining the Selectivity Score (S-score) and Gini coefficient of 6-F-IQA candidates.

References

  • Hidaka, H., et al. (1984). "Isoquinolinesulfonamides as potent and selective protein kinase inhibitors."[1] Biochemistry.

  • Ray, P., et al. (2011). "Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Sturzu, A., et al. (2025). "Netarsudil v/s Ripasudil: The battle of supremacy between two ROCKS-I inhibitors."[2] International Ophthalmology.[2]

  • Doe, C., et al. (2007). "Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities." Journal of Pharmacology and Experimental Therapeutics.

  • Liao, J.K., et al. (2007). "Rho-associated kinase (ROCK) inhibitors as new therapeutic agents for cardiovascular diseases." American Journal of Cardiovascular Drugs.

Sources

Validation

Benchmarking 6-Fluoroisoquinolin-1-amine: A Privileged Scaffold for ROCK Inhibition

Executive Summary: The Fluorine Advantage in Kinase Inhibition In the landscape of Rho-associated coiled-coil containing protein kinase (ROCK) inhibition, 6-Fluoroisoquinolin-1-amine (CAS 1260760-86-8) represents a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage in Kinase Inhibition

In the landscape of Rho-associated coiled-coil containing protein kinase (ROCK) inhibition, 6-Fluoroisoquinolin-1-amine (CAS 1260760-86-8) represents a critical "privileged fragment." While standard inhibitors like Y-27632 and Fasudil are fully optimized clinical tools, 6-Fluoroisoquinolin-1-amine serves as a high-efficiency starting scaffold for Fragment-Based Drug Discovery (FBDD).

This guide benchmarks the performance of 6-Fluoroisoquinolin-1-amine not merely as a standalone inhibitor, but as a potent chemical probe compared to its non-fluorinated analog (Isoquinolin-1-amine) and established market standards. We analyze its utility in biochemical potencies, cellular target engagement, and phenotypic outcomes.

Mechanistic Basis & Chemical Logic

The ATP-Competitive Binding Mode

Isoquinolin-1-amines bind to the ATP-binding pocket (hinge region) of the ROCK kinase domain. The exocyclic amine acts as a hydrogen bond donor to the hinge backbone (typically Glu-Met-Val motif in kinases).

Why the 6-Fluoro Substitution? The introduction of fluorine at the C6 position is not arbitrary. It serves two critical functions:

  • Electronic Modulation: Fluorine is highly electronegative, altering the pKa of the isoquinoline ring system. This can optimize the electrostatic potential for binding without adding significant steric bulk.

  • Metabolic Stability: The C6 position on the isoquinoline ring is a metabolic "soft spot" prone to oxidation. Fluorination blocks this site, potentially extending the half-life of derived compounds compared to the unsubstituted parent.

Pathway Context: The RhoA-ROCK Axis

To benchmark this compound, one must assay its downstream effects on the actomyosin cytoskeleton.

ROCK_Pathway GPCR GPCR Agonist (LPA, Thrombin) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK 1/2 (Target) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation MYPT1->MLC Dephosphorylates Actin Actomyosin Contraction MLC->Actin Promotes Neurite Neurite Retraction Actin->Neurite Phenotype

Figure 1: The RhoA-ROCK signaling cascade. 6-Fluoroisoquinolin-1-amine targets the ROCK node, preventing MLC phosphorylation and subsequent cytoskeletal contraction.

Benchmarking Landscape: Fragment vs. Standard

The following table contrasts 6-Fluoroisoquinolin-1-amine with the industry standards. Note that as a fragment, its raw potency is lower, but its Ligand Efficiency (LE) —binding energy per heavy atom—is often superior, making it an ideal scaffold for optimization.

Feature6-Fluoroisoquinolin-1-amineIsoquinolin-1-amine (Parent)Y-27632 (Standard)Fasudil (Clinical)
Role Privileged Fragment / ProbeBasic ScaffoldOptimized InhibitorClinical Drug
Biochemical IC50 ~5 - 20 µM (Est.)> 20 µM~140 - 220 nM~1.9 µM
Selectivity Moderate (Pan-kinase potential)LowHigh (ROCK/PRK2)Moderate (PKA/ROCK)
Cellular Potency Low (High concentration req.)LowHigh (1-10 µM)Moderate (10-30 µM)
Metabolic Stability Enhanced (Blocked C6 site)Low (C6 oxidation prone)ModerateModerate
Primary Use Lead Generation / SAR Studies Baseline ControlPositive ControlClinical Reference

Analyst Insight: Do not expect nanomolar potency from the bare fragment. Its value lies in its ability to be "grown" into a lead (e.g., Merck's Compound 23A) while maintaining high ligand efficiency [1].

Experimental Protocols for Benchmarking

To validate the performance of 6-Fluoroisoquinolin-1-amine, we recommend a dual-approach: a biochemical kinase assay for intrinsic affinity and a cellular assay for membrane permeability and target engagement.

A. Biochemical Assay: ADP-Glo™ Kinase Assay

Objective: Determine the IC50 of the fragment against recombinant ROCK1/2.

Protocol:

  • Reagents: Recombinant ROCK1 enzyme, Poly(4:1 Glu, Tyr) peptide substrate, Ultra-Pure ATP (10 µM), and ADP-Glo reagent.

  • Preparation: Dissolve 6-Fluoroisoquinolin-1-amine in 100% DMSO to 100 mM stock. Prepare serial dilutions (0.1 µM to 100 µM).

  • Reaction:

    • Mix 2 µL inhibitor + 2 µL enzyme in kinase buffer. Incubate 15 min at RT.

    • Add 2 µL ATP/Substrate mix.

    • Incubate 60 min at RT (Kinase Reaction).

  • Detection: Add 5 µL ADP-Glo Reagent (40 min) followed by 10 µL Kinase Detection Reagent (30 min).

  • Read: Measure luminescence.

  • Analysis: Plot RLU vs. log[Inhibitor]. Calculate IC50 using a 4-parameter logistic fit.

B. Cellular Assay: Phospho-MLC Western Blot

Objective: Confirm cellular entry and inhibition of ROCK-mediated MLC phosphorylation.

Protocol:

  • Cell Line: A7r5 (Rat aortic smooth muscle) or NIH3T3 fibroblasts.

  • Seeding: Seed 2x10^5 cells/well in 6-well plates. Starve in serum-free media for 24h to reduce basal ROCK activity.

  • Treatment:

    • Pre-treat with 6-Fluoroisoquinolin-1-amine (10, 30, 50 µM), Y-27632 (10 µM - Positive Control), or DMSO (Vehicle). Incubate 1 hour.

    • Stimulate with LPA (Lysophosphatidic Acid) (10 µM) or Thrombin for 15 min to induce RhoA-ROCK activation.

  • Lysis: Rapidly wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Critical).

  • Blotting:

    • Primary Ab: Anti-Phospho-Myosin Light Chain 2 (Ser19).

    • Loading Control: Anti-Total MLC2 or GAPDH.

  • Quantification: Normalize pMLC signal to Total MLC.

Success Criteria: A dose-dependent reduction in pMLC band intensity. The 6-Fluoro fragment should show significant inhibition at higher concentrations (30-50 µM) compared to the vehicle.

Workflow Visualization

Assay_Workflow Compound 6-Fluoroisoquinolin-1-amine (Stock 100mM DMSO) Biochem Biochemical Assay (ADP-Glo) Compound->Biochem Cell Cellular Assay (A7r5 Cells) Compound->Cell IC50 Output: IC50 (Intrinsic Affinity) Biochem->IC50 Stim Stimulation (LPA/Thrombin) Cell->Stim Decision Benchmarking Decision: Is LE > 0.3? IC50->Decision WB Western Blot (pMLC Ser19) Stim->WB WB->Decision

Figure 2: Integrated benchmarking workflow. Parallel assessment of intrinsic enzymatic inhibition and cellular permeability/efficacy.

Troubleshooting & Expert Tips

  • Solubility: Isoquinolin-1-amines are generally soluble in DMSO. However, at high concentrations (>50 µM) in aqueous media, precipitation can occur. Always perform a visual check of the wells.

  • Serum Starvation: This is non-negotiable for ROCK assays. Serum contains growth factors that constitutively activate RhoA, masking the inhibitory effect of the fragment.

  • Timing: Phosphorylation of MLC is rapid (peaks at 5-15 mins post-stimulation). Do not over-incubate the stimulation step, or phosphatase activity will normalize the signal, leading to false negatives.

References

  • Ray, P. C., et al. (2011).[1] Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors.[1][2][3] Bioorganic & Medicinal Chemistry Letters, 21(3), 1080-1084.

  • Liao, J. K., et al. (2007). Rho-associated kinase (ROCK) inhibitors.[1][2][4][5] Journal of Cardiovascular Pharmacology, 50(1), 17-24.

  • Ishizaki, T., et al. (2000). Pharmacological properties of Y-27632, a specific inhibitor of rho-associated coiled-coil kinase.[4] Molecular Pharmacology, 57(5), 976-983.

  • Feng, Y., et al. (2019). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential.[2][3][4][5] Journal of Medicinal Chemistry, 59(6), 2269–2300.

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 6-Fluoroisoquinolin-1-amine Derivatives as Kinase Inhibitors

In the landscape of modern drug discovery, the isoquinoline scaffold represents a privileged structure, forming the core of numerous biologically active compounds. Among these, 6-fluoroisoquinolin-1-amine derivatives hav...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the isoquinoline scaffold represents a privileged structure, forming the core of numerous biologically active compounds. Among these, 6-fluoroisoquinolin-1-amine derivatives have emerged as a promising class of kinase inhibitors, demonstrating therapeutic potential in oncology and cardiovascular diseases. The strategic incorporation of a fluorine atom at the 6-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules, influencing their potency, selectivity, and metabolic stability.

This guide provides a comprehensive comparison of 6-fluoroisoquinolin-1-amine derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK) and as potent anti-cancer agents. By delving into the experimental data and the rationale behind synthetic and assay design, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts.

Comparative Analysis of Biological Activity

The biological activity of 6-fluoroisoquinolin-1-amine derivatives is profoundly influenced by the nature and position of substituents on the isoquinoline core and the appended functionalities. Here, we compare two distinct series of these derivatives: one targeting ROCK-I for potential cardiovascular applications and another exhibiting potent anticancer activity.

6-Substituted Isoquinolin-1-amine Derivatives as ROCK-I Inhibitors

Fragment-based drug discovery has proven to be a powerful strategy for identifying novel kinase inhibitors. A notable example is the discovery of 6-substituted isoquinolin-1-amine derivatives as potent inhibitors of ROCK-I, a key regulator of cellular contraction, motility, and proliferation.[1][2] The initial hit, a simple isoquinolin-1-amine fragment, displayed weak activity, necessitating a systematic exploration of the SAR to enhance potency.

The optimization process focused on introducing various substituents at the 6-position of the isoquinoline ring. This strategic modification aimed to explore the chemical space within the ATP-binding pocket of the ROCK-I enzyme and establish key interactions to improve affinity.

Table 1: Structure-Activity Relationship of 6-Substituted Isoquinolin-1-amine Derivatives as ROCK-I Inhibitors

Compound ID6-SubstituentROCK-I IC50 (nM)Key Insights
1a -H>10,000The unsubstituted parent scaffold exhibits negligible activity, highlighting the necessity of the 6-substituent for potency.
1b 4-Fluorophenyl1,200Introduction of a phenyl ring at the 6-position significantly improves potency, suggesting a favorable interaction with a hydrophobic pocket.
1c 4-Methoxyphenyl800The electron-donating methoxy group enhances activity compared to the fluoro substituent, indicating a potential hydrogen bond acceptor role or favorable electronic effects.
1d 4-Pyridyl500The introduction of a nitrogen atom in the aromatic ring further boosts potency, likely due to the formation of a hydrogen bond with residues in the kinase hinge region.
1e (23A) 4-(2-hydroxyethyl)phenyl200The addition of a flexible, polar side chain leads to a significant increase in potency, suggesting an extension into a more solvent-exposed region of the active site where hydrogen bonding is favorable.[1][2]
1f (23E) 4-(2-aminoethyl)phenyl80The amine-containing substituent provides a substantial enhancement in activity, likely through the formation of a salt bridge or additional hydrogen bonds. However, this compound exhibited a poor pharmacokinetic profile.[1][2]

The data clearly demonstrates that the 6-position of the isoquinolin-1-amine scaffold is a critical determinant of ROCK-I inhibitory activity. Aromatic and heteroaromatic substituents are well-tolerated, with further optimization achieved by introducing polar, hydrogen-bonding functionalities. This systematic exploration underscores the importance of probing specific sub-pockets within the kinase active site to maximize potency.

A Potent Anticancer Agent: 2-((6-Fluoroisoquinolin-1-yl)methylene)-N,N-dimethylhydrazinecarbothioamide

This derivative was identified as a highly potent cytotoxic agent against a panel of cancer cell lines, with IC50 values in the low nanomolar range. Its mechanism of action is believed to involve the induction of oxidative stress and targeting of mitochondrial oxidative phosphorylation in cancer cells.

The key structural features of this molecule, including the hydrazinecarbothioamide moiety, are significantly different from the ROCK inhibitor series, highlighting the versatility of the 6-fluoroisoquinolin-1-amine scaffold in generating diverse biological activities through varied chemical modifications.

Experimental Methodologies: A Closer Look

The integrity of any SAR study hinges on the robustness and validity of the experimental protocols employed. Here, we provide a detailed overview of the synthetic and biological evaluation methods that underpin the data presented.

General Synthesis of 6-Substituted Isoquinolin-1-amine Derivatives

The synthesis of the 6-substituted isoquinolin-1-amine core is a critical first step in generating a library of analogs for SAR studies. A common and efficient method involves a multi-step sequence starting from a readily available isoquinoline precursor.

Workflow for the Synthesis of 6-Substituted Isoquinolin-1-amines:

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Amination cluster_2 Step 3: Suzuki Coupling cluster_3 Step 4: Conversion to 1-aminoisoquinoline A Isoquinoline B 6-Bromoisoquinoline A->B NBS, H2SO4 C 6-Bromoisoquinoline B->C E 6-Bromoisoquinoline B->E D 6-Aminoisoquinoline C->D Buchwald-Hartwig Amination (e.g., Benzophenone imine, Pd(OAc)2, BINAP, NaOtBu) H 6-Substituted-isoquinoline D->H F 6-Aryl/Heteroaryl-isoquinoline E->F Pd Catalyst, Base F->H G Aryl/Heteroaryl Boronic Acid G->F I 6-Substituted-isoquinolin-1-amine H->I 1. N-oxidation (m-CPBA) 2. Amination (e.g., POCl3, amine) Assay_Workflow A 1. Kinase Reaction Setup - ROCK-I Enzyme - Fluorescently Labeled Peptide Substrate - ATP - Test Compound (Inhibitor) B 2. Incubation (Allows for phosphorylation of the substrate) A->B C 3. Addition of IMAP Binding Reagent (Contains trivalent metal-coated nanoparticles) B->C D 4. Binding of Phosphorylated Substrate to Nanoparticles C->D E 5. Fluorescence Polarization Measurement - Low FP: No binding (inhibition) - High FP: Binding (no inhibition) D->E

Caption: A schematic of the IMAP FP kinase assay workflow.

A Self-Validating System:

The IMAP FP assay is inherently self-validating through the inclusion of appropriate controls:

  • Positive Control (No Inhibitor): This well contains all reaction components except the test compound. It represents the maximum kinase activity and should yield a high FP signal, confirming the activity of the enzyme and the functionality of the assay components.

  • Negative Control (No Enzyme): This well contains all components except the ROCK-I enzyme. It represents the background signal and should yield a low FP signal, ensuring that the observed signal is enzyme-dependent.

  • Reference Inhibitor Control: A known ROCK inhibitor (e.g., Y-27632) is included at a concentration known to cause complete inhibition. This control should yield a low FP signal, validating the assay's ability to detect inhibition.

By comparing the FP signal of the test compounds to these controls, the percentage of inhibition can be calculated, and subsequently, the IC50 value can be determined through dose-response curve fitting. This rigorous setup ensures the reliability and reproducibility of the generated data.

Signaling Pathways and Logical Relationships

The therapeutic rationale for targeting ROCK and the pathways implicated in the anticancer activity of the 6-fluoroisoquinolin-1-amine derivatives are crucial for understanding their potential clinical applications.

ROCK Signaling Pathway

ROCK plays a central role in various cellular processes by phosphorylating a number of downstream substrates, leading to the regulation of the actin cytoskeleton. Its inhibition has therapeutic potential in diseases characterized by increased cellular contractility, such as hypertension and glaucoma.

ROCK_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) MLCP->pMLC Dephosphorylates ActinMyosin Actin-Myosin Interaction pMLC->ActinMyosin Promotes Contraction Cellular Contraction ActinMyosin->Contraction Inhibitor 6-Fluoroisoquinolin-1-amine Derivative Inhibitor->ROCK Inhibits

Caption: The canonical RhoA/ROCK signaling pathway and the point of intervention for 6-fluoroisoquinolin-1-amine derivatives.

Conclusion

The 6-fluoroisoquinolin-1-amine scaffold has proven to be a versatile and fruitful starting point for the development of potent kinase inhibitors. The SAR studies of the ROCK-I inhibitor series demonstrate a clear path for potency optimization through systematic substitution at the 6-position. The discovery of a highly potent anticancer agent with a distinct structural motif underscores the broad therapeutic potential of this chemical class.

The detailed experimental protocols for synthesis and biological evaluation provided herein offer a framework for the rational design and development of future 6-fluoroisoquinolin-1-amine derivatives. By understanding the causal relationships between chemical structure and biological activity, and by employing robust, self-validating assay systems, researchers can continue to unlock the full therapeutic potential of this promising class of compounds.

References

  • Ray, P., Wright, J., Adam, J., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 97–101. [Link]

  • Ray, P., Wright, J., Adam, J., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1084–1088. [Link]

  • Molecular Devices. (n.d.). IMAP Technology for Kinases, Phosphatases and Phosphodiesterases. [Link]

  • Vastag, B. (2003). IMAP technology to identify kinase inhibitors: comparison with a substrate depletion approach and analysis of the nature of false positives. Journal of Biomolecular Screening, 8(6), 727–735. [Link]

Sources

Validation

A Technical Guide to Evaluating the Metabolic Stability of 6-Fluoroisoquinolin-1-amine Analogs

For researchers and drug development professionals, the optimization of a compound's metabolic stability is a critical step in the journey from a promising hit to a viable drug candidate. Poor metabolic stability can lea...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the optimization of a compound's metabolic stability is a critical step in the journey from a promising hit to a viable drug candidate. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately resulting in the failure of an otherwise potent compound.[1] This guide provides a comprehensive framework for evaluating and comparing the metabolic stability of 6-Fluoroisoquinolin-1-amine analogs, a chemical scaffold of interest in modern medicinal chemistry. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a comparative analysis based on established metabolic principles.

The Strategic Role of Fluorine in Enhancing Metabolic Stability

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability.[2][3] The high electronegativity of fluorine and the strength of the carbon-fluorine bond can significantly alter the electronic properties of a molecule.[4] Specifically, placing a fluorine atom on an aromatic ring, as in the 6-Fluoroisoquinolin-1-amine scaffold, can block sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][6] This is because the electron-withdrawing nature of fluorine can deactivate the aromatic ring towards electrophilic attack by CYP enzymes, a common metabolic pathway for such heterocyclic systems.[5]

Comparative Analysis of Metabolic Stability: A Representative Study

While direct, publicly available comparative data for a series of 6-Fluoroisoquinolin-1-amine analogs is scarce due to the proprietary nature of drug discovery programs, we can establish a baseline and make informed comparisons based on a closely related structural isomer, 5-Aminoisoquinoline. A study on 5-Aminoisoquinoline reported its metabolic stability in human liver microsomes, providing a valuable reference point.[1]

CompoundStructureIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Expected Metabolic Profile
Analog A (5-Aminoisoquinoline)5-Aminoisoquinoline14.547.6Moderately metabolized.[1] The isoquinoline core is susceptible to oxidation by CYP enzymes.
Analog B (6-Fluoroisoquinolin-1-amine)6-Fluoroisoquinolin-1-aminePredicted > 20Predicted < 35The 6-fluoro substitution is expected to block a potential site of metabolism, leading to increased stability compared to the non-fluorinated parent scaffold.[5][6]
Analog C (6-Fluoro-N-aryl-isoquinolin-1-amine)6-Fluoro-N-aryl-isoquinolin-1-amineVariableVariableMetabolic stability will be highly dependent on the nature of the aryl substituent. Unsubstituted or electron-rich aryl groups may be susceptible to hydroxylation. Further fluorination on the aryl ring could enhance stability.[7]
Analog D (6,X-Difluoro-isoquinolin-1-amine)6,X-Difluoro-isoquinolin-1-aminePredicted > 30Predicted < 23The addition of a second fluorine atom would further deactivate the isoquinoline ring system to oxidative metabolism, likely resulting in a significant improvement in metabolic stability.[7]

Note: The data for Analogs B, C, and D are predictive and based on established principles of fluorine in medicinal chemistry. Experimental validation is required.

Experimental Protocols for Assessing Metabolic Stability

A robust evaluation of metabolic stability hinges on well-designed and executed in vitro assays. The following protocols provide a framework for these crucial experiments.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, providing a measure of a compound's intrinsic clearance in the liver.[8][9]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 6-Fluoroisoquinolin-1-amine analogs.

Materials:

  • Human Liver Microsomes (pooled from multiple donors)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compounds (dissolved in DMSO)

  • Control compounds (e.g., a known rapidly metabolized compound like verapamil and a known slowly metabolized compound like warfarin)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

Workflow Diagram:

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis prep_mics Prepare Microsome Working Solution mix Mix Microsomes, Buffer, and Test Compound prep_mics->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate with NADPH prep_nadph->start_reaction prep_compounds Prepare Compound Working Solutions prep_compounds->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction time_points Incubate and Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points terminate Terminate Reaction with Cold Acetonitrile + IS time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate % Remaining, t½, and CLint lcms->data_analysis

Caption: Workflow for the in vitro microsomal stability assay.

Step-by-Step Methodology:

  • Preparation: Thaw human liver microsomes at 37°C and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4). Prepare working solutions of the test and control compounds in the same buffer.

  • Incubation Setup: In a 96-well plate, add the microsomal solution and the test/control compound solution. Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard.[10] The 0-minute time point serves as the initial concentration control.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[11]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the rate constant of metabolism (k). The in vitro half-life is calculated as t½ = 0.693/k, and the intrinsic clearance is calculated as CLint = (0.693/t½) / (mg/mL microsomal protein).

Cytochrome P450 Inhibition Assay

It is crucial to determine if the 6-Fluoroisoquinolin-1-amine analogs inhibit major CYP isoforms, as this can lead to drug-drug interactions.

Objective: To assess the potential of 6-Fluoroisoquinolin-1-amine analogs to inhibit the activity of major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Materials:

  • Recombinant human CYP enzymes (individual isoforms)

  • CYP-specific fluorescent probe substrates (e.g., Vivid® substrates)

  • NADPH regenerating system

  • Test compounds

  • Positive control inhibitors for each CYP isoform

  • 96-well plates (black, for fluorescence readings)

  • Fluorescence plate reader

Workflow Diagram:

CYPInhibitionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_cyp Prepare Recombinant CYP Enzyme Solutions mix Mix CYP Enzyme, Buffer, and Test/Control Compound prep_cyp->mix prep_substrate Prepare Fluorescent Substrate Solutions start_reaction Initiate with Substrate/NADPH Mix prep_substrate->start_reaction prep_compounds Prepare Test and Control Inhibitor Dilutions prep_compounds->mix pre_incubate Pre-incubate mix->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction (Optional, e.g., Acetonitrile) incubate->stop_reaction read_fluorescence Read Fluorescence stop_reaction->read_fluorescence calculate_ic50 Calculate % Inhibition and IC50 Values read_fluorescence->calculate_ic50

Caption: Workflow for the CYP450 inhibition assay.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test compounds and known inhibitors. Prepare working solutions of the recombinant CYP enzymes and their corresponding fluorescent probe substrates in a suitable buffer.

  • Reaction Setup: In a black 96-well plate, add the recombinant CYP enzyme and the test compound/inhibitor. Pre-incubate for a short period.

  • Reaction Initiation: Initiate the reaction by adding a mixture of the fluorescent probe substrate and the NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C for the recommended time for the specific substrate.

  • Fluorescence Reading: Stop the reaction (if necessary, according to the kit manufacturer's instructions) and read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion

The evaluation of metabolic stability is a multifaceted process that requires a combination of robust experimental techniques and a strong understanding of structure-metabolism relationships. For 6-Fluoroisoquinolin-1-amine analogs, the strategic placement of fluorine is a promising approach to enhance metabolic stability. By employing the detailed protocols for microsomal stability and CYP inhibition assays outlined in this guide, researchers can systematically evaluate their compounds, compare them to relevant benchmarks, and make data-driven decisions to advance the most promising candidates in the drug discovery pipeline. The provided workflows and comparative data serve as a valuable resource for scientists working to overcome the metabolic challenges inherent in developing novel therapeutics.

References

  • Al-Sanea, M. M., et al. (2021). LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation. PMC. Available at: [Link]

  • Axelsson, O., et al. (2011). METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. PMC. Available at: [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Available at: [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Available at: [Link]

  • Coley, C. W., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Available at: [Link]

  • El-Dien, M. G., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. MDPI. Available at: [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Available at: [Link]

  • Firth, D., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed. Available at: [Link]

  • Ghallab, A. I., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. PMC. Available at: [Link]

  • Haufroid, V., et al. (2011). Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids. PubMed. Available at: [Link]

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: A review of modern advances. Journal of Fluorine Chemistry.
  • Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry.
  • Lee, J., et al. (2023). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI. Available at: [Link]

  • Mizuki, Y., et al. (1996). Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. Journal of Antimicrobial Chemotherapy.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press.
  • Zhang, Y., et al. (2021). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 6-Fluoroisoquinolin-1-amine

For Researchers, Scientists, and Drug Development Professionals The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental inte...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Fluoroisoquinolin-1-amine, a compound often utilized in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to offer not just a procedure, but a framework for thinking about chemical waste management rooted in safety, regulatory compliance, and scientific best practices.

Hazard Identification and Risk Assessment

Before any handling or disposal begins, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for 6-Fluoroisoquinolin-1-amine should always be consulted, its structure—a halogenated aromatic amine—suggests several potential hazards. Aromatic amines can be toxic and may cause skin and eye irritation, while halogenated compounds can pose environmental risks.

Anticipated Hazards of 6-Fluoroisoquinolin-1-amine:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage.[1][2]

  • Environmental Hazard: Potentially harmful to aquatic life with long-lasting effects.[1]

It is crucial to consult your institution's Chemical Hygiene Plan (CHP), a mandatory written program that outlines policies and procedures to protect workers from hazardous chemicals.[3]

Pre-Disposal: Personal Protective Equipment (PPE) and Handling

Safe disposal begins with safe handling. All operations involving 6-Fluoroisoquinolin-1-amine, including weighing, reaction quenching, and waste consolidation, should be performed within a certified chemical fume hood to minimize inhalation exposure.[4]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile rubber gloves.[5]Aromatic amines can be absorbed through the skin. Double gloving provides an extra layer of protection against potential tears or rapid permeation.
Eye Protection ANSI-approved chemical splash goggles or a face shield.[6]Protects against accidental splashes of the solid compound or solutions, which can cause serious eye damage.[2][7]
Body Protection A fully buttoned, flame-resistant laboratory coat.Prevents contamination of personal clothing and skin.
Respiratory Not typically required if work is performed in a fume hood.A properly functioning fume hood provides adequate ventilation and containment.[3]
The Disposal Workflow: A Step-by-Step Protocol

Disposing of 6-Fluoroisoquinolin-1-amine is not a single action but a workflow that ensures the waste is properly segregated, contained, and managed from the point of generation to its final removal by trained professionals. Under no circumstances should this chemical or its residues be disposed of down the drain. [5][8]

DisposalWorkflow A Waste Generation (e.g., residual solid, contaminated labware, reaction mother liquor) B Hazard Assessment (Consult SDS and CHP) A->B C Segregate as Halogenated Organic Waste B->C Is Hazardous? (Yes) D Select Appropriate Waste Container (HDPE or Glass) C->D E Label Container (Contents, Hazards, Date) D->E F Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment E->F G Arrange Pickup by Institutional EHS F->G

Disposal workflow for 6-Fluoroisoquinolin-1-amine.

Step 1: Waste Segregation Immediately upon generation, all waste containing 6-Fluoroisoquinolin-1-amine must be classified as hazardous. Specifically, it should be segregated into the halogenated organic waste stream.[9][10] Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[9][10] Do not mix with incompatible materials such as strong oxidizing agents or strong acids.[4]

Step 2: Containerization

  • Solid Waste: Place unreacted 6-Fluoroisoquinolin-1-amine, contaminated personal protective equipment (gloves, weighing paper), and absorbent materials from spill cleanups into a dedicated, durable, and sealable container, such as a high-density polyethylene (HDPE) pail or a wide-mouth glass jar.

  • Liquid Waste: Collect solutions containing 6-Fluoroisoquinolin-1-amine (e.g., mother liquors from crystallization, reaction mixtures) in a chemically compatible container, typically a glass or HDPE bottle. Do not use metal containers for amines.[11] Ensure the container is equipped with a secure, tight-fitting screw cap.[6]

Step 3: Labeling Proper labeling is a critical regulatory requirement.[12] As soon as the first drop of waste enters the container, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[10] The label must include:

  • The full chemical name: "Waste 6-Fluoroisoquinolin-1-amine"

  • All other chemical constituents and their approximate percentages.[10]

  • The date accumulation started.

  • The relevant hazard warnings (e.g., "Toxic," "Irritant").

Step 4: Temporary Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][13] This area must be:

  • Under the direct control of the laboratory personnel.

  • Located at or near the point of generation.

  • Equipped with secondary containment (e.g., a plastic tub or tray) to contain any potential leaks.[9]

Step 5: Final Disposal Once the waste container is nearly full (about 80% capacity) or has been accumulating for a set period (e.g., 6 months), arrange for its collection by your institution's EHS office or a licensed hazardous waste contractor.[14] They are trained and equipped to transport and dispose of the chemical in accordance with all federal and state regulations.[15][16]

Decontamination of Labware and Surfaces

Proper decontamination prevents unintentional exposure and cross-contamination.

Protocol for Decontaminating Glassware:

  • Pre-rinse: In a fume hood, rinse the glassware with a small amount of a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual 6-Fluoroisoquinolin-1-amine.

  • Collect Rinse: This initial rinse solvent is now considered hazardous waste and must be collected in the designated halogenated liquid waste container.

  • Wash: After the initial solvent rinse, the glassware can be washed thoroughly with soap and water.

  • Final Rinse: Rinse with deionized water and allow to air dry or oven dry.

For empty reagent bottles: Air dry the empty container under a fume hood, flush with a large amount of water, deface the label, and then it may be discarded in the regular trash or recycling, depending on institutional policy.[17]

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is critical.

Emergency SituationImmediate Response Protocol
Spill Evacuate personnel from the immediate area.[2] Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated absorbent into a sealed container for hazardous waste disposal.[6] Decontaminate the spill area.
Skin Contact Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[4][6] Remove contaminated clothing. Seek medical attention if irritation persists.[4][6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
Inhalation Move the person to fresh air.[4][6] If breathing is difficult, provide oxygen. Seek medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.[4][7]

By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

  • Navigating the Basics of Hazardous Waste. Ohio EPA. (2022-03-08). YouTube. Available from: [Link]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager. (2024-12-31). Available from: [Link]

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Available from: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available from: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]

  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Available from: [Link]

  • Chemical Waste Management Guide. Technion Israel Institute of Technology. Available from: [Link]

  • School Science Safety | Disposal of Hazardous Waste. Washington State Department of Health. (2023-06-21). YouTube. Available from: [Link]

  • OSHA Laboratory Standard. Compliancy Group. (2023-09-18). Available from: [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available from: [Link]

  • Chemical Disposal Procedures. Emory University Department of Chemistry. Available from: [Link]

  • Halogenated Solvents. Washington State University Environmental Health & Safety. Available from: [Link]

  • Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. Available from: [Link]

  • Healthcare Waste Regulations: What Changed in 2025—and What to Watch in 2026. Stericycle. (2026-02-02). Available from: [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. C&EN. (2024-08-30). YouTube. Available from: [Link]

  • Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration. Available from: [Link]

  • Find Community Recycling Centres and Household Chemical CleanOut events. NSW EPA. (2023-10-06). Available from: [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. (2025-12-16). Available from: [Link]

  • Part G: Chemical Disposal Procedures. University of Wisconsin-La Crosse. Available from: [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. University of Oklahoma. (2025-12-22). Available from: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.